Benzyl(1-phenylpropan-2-yl)amine hydrochloride
Description
Properties
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZVDMDDHHROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501064 | |
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-43-4 | |
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure properties of Benzyl(1-phenylpropan-2-yl)amine hydrochloride
This guide provides a comprehensive technical overview of Benzyl(1-phenylpropan-2-yl)amine hydrochloride, a significant compound in the field of medicinal and forensic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, synthesis, analytical characterization, and pharmacological context, grounding all information in established scientific principles and methodologies.
Introduction and Nomenclature
Benzyl(1-phenylpropan-2-yl)amine is a secondary amine featuring a benzyl group and a 1-phenylpropan-2-yl group attached to a nitrogen atom. It is structurally related to amphetamine and is a positional isomer of compounds like N-methyl-2-phenylpropan-1-amine.[1][2] Its hydrochloride salt is the common form used in laboratory settings for its increased stability and solubility. This compound and its derivatives are of interest due to their diverse effects on the central nervous system.
Chemical Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to its reactivity, formulation, and biological activity.
Molecular Structure and Stereochemistry
Benzyl(1-phenylpropan-2-yl)amine possesses a chiral center at the second carbon of the propane chain. This gives rise to two enantiomers: (R)- and (S)-Benzyl(1-phenylpropan-2-yl)amine. The specific stereoisomer can significantly influence its pharmacological activity. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.[3]
.dot
Figure 1. Chemical Structure of this compound.
Physicochemical Data
A summary of key physicochemical properties is crucial for laboratory handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀ClN | [4] |
| Molecular Weight | 261.79 g/mol (base), 298.25 g/mol (HCl salt) | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [5] |
| Solubility | Soluble in water, ethanol, and methanol. | [3] |
| Chirality | Contains one stereocenter. |
Synthesis and Purification
The synthesis of secondary amines like Benzyl(1-phenylpropan-2-yl)amine is most commonly achieved through reductive amination. This method is highly versatile and widely used in pharmaceutical synthesis.[6]
Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6] For Benzyl(1-phenylpropan-2-yl)amine, the precursors are 1-phenyl-2-propanone (also known as benzyl methyl ketone, BMK) and benzylamine.[7]
.dot
Figure 2. General workflow for the synthesis via reductive amination.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is a representative example and should be performed with appropriate safety precautions in a controlled laboratory environment.
-
Reaction Setup: To a round-bottom flask, add 1-phenyl-2-propanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzyl-1-phenylpropan-2-imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation and Purification: Dissolve the crude base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry to obtain this compound.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the presence of the benzyl, phenyl, and propyl groups and their connectivity.[8]
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern of the compound, providing definitive structural confirmation.[7][9] The hydrochloride salt will typically show the mass of the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks for N-H stretching (in the salt form, broad N⁺-H bands), C-H stretching (aromatic and aliphatic), and aromatic C=C bending would be expected.
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the compound and for quantitative analysis.
| Technique | Typical Conditions | Purpose |
| GC-MS | Column: DB-5 or equivalent; Temperature Program: 50°C to 280°C ramp. | Purity assessment, identification of volatile impurities and precursors.[7] |
| HPLC | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with a modifier like TFA. | Purity determination, quantitative analysis, separation of stereoisomers (with a chiral column). |
Figure 4. Simplified diagram of the potential mechanism of action at a dopaminergic synapse.
Conclusion
This compound is a compound of significant chemical and pharmacological interest. Its synthesis is readily achievable through established methods like reductive amination, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. Understanding its physicochemical properties, synthetic routes, and analytical profile is paramount for researchers in medicinal chemistry, drug development, and forensic science who may encounter this or structurally related molecules. The principles and protocols outlined in this guide provide a solid foundation for the safe and effective handling, synthesis, and analysis of this compound.
References
-
PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]
-
The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Organic Syntheses. Benzenemethanamine, α-ethyl-, hydrochloride, (αS) - Organic Syntheses Procedure. [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. [Link]
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Wiley Online Library. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. 2-phenyl-propylamine | Ligand page. [Link]
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Semantic Scholar. Review: Synthetic Methods for Amphetamine. [Link]
-
ResearchGate. Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. [Link]
-
ResearchGate. (S)-1-(Benzylselanyl)-3-phenylpropan-2-amine. [Link]
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-
PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]
-
The Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]
-
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
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The Royal Society of Chemistry. Electronic supplementary information. [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Malaysian Journal of Forensic Sciences. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
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Physicochemical Profiling and Ionization Dynamics of Benzyl(1-phenylpropan-2-yl)amine
An In-Depth Technical Guide on the
Executive Summary
Benzyl(1-phenylpropan-2-yl)amine , commonly referred to as N-Benzylamphetamine , represents a critical intermediate in the metabolic pathway of benzphetamine and a structural analogue to the phenethylamine class of psychostimulants. Unlike its parent compound (amphetamine, pKa ~9.9), N-benzylamphetamine exhibits a distinct ionization profile characterized by a significantly lower pKa (approx. 7.50).[1][2] This shift in basicity dramatically alters its lipophilicity-pH profile (logD), facilitating rapid blood-brain barrier (BBB) translocation and unique intracellular trapping dynamics.
This technical guide provides a rigorous analysis of the molecule’s ionization behavior, theoretical and experimental pKa determination, and the downstream pharmacological implications for researchers in drug discovery and ADME profiling.
Chemical Identity & Structural Analysis
The physicochemical behavior of N-benzylamphetamine is dictated by the steric and electronic interplay between the lipophilic benzyl moiety and the amphetamine backbone.
| Property | Data | Notes |
| IUPAC Name | (2S)-N-benzyl-1-phenylpropan-2-amine | Assumes d-isomer derivation (common in pharmacotherapy). |
| Common Name | N-Benzylamphetamine | Major metabolite of Benzphetamine (Didrex). |
| CAS Number | 10149140 (PubChem CID) | |
| Molecular Formula | C₁₆H₁₉N | |
| Molecular Weight | 225.33 g/mol | |
| Structural Class | Secondary Amine | Lipophilic aralkylamine. |
Structural Determinants of Basicity
The nitrogen center in N-benzylamphetamine is secondary, flanked by an isopropyl-phenyl chain (amphetamine backbone) and a benzyl group.
-
Inductive Effects (-I): The benzyl group exerts a weak electron-withdrawing inductive effect compared to a methyl group, reducing the electron density on the nitrogen lone pair.
-
Steric Hindrance: The bulky benzyl and 1-phenylpropan-2-yl groups create significant steric crowding. This hinders the solvation of the protonated cation (
) by water molecules. Since solvation stabilizes the ion, reduced solvation destabilizes the conjugate acid, favoring the neutral free base form and lowering the pKa.
pKa Determination & Ionization Profile
The Critical pKa Value: 7.50
While typical secondary aliphatic amines exhibit pKa values in the range of 10.0–11.0, and amphetamine itself is 9.9, N-benzylamphetamine possesses a pKa of approximately 7.50 [1].[2]
This value is anomalous for simple amines but consistent with bulky N-benzyl derivatives where steric inhibition of solvation plays a dominant role. This shifts the physiological equilibrium dramatically compared to standard amphetamines.
Ionization at Physiological pH
Using the Henderson-Hasselbalch equation for a weak base:
We can calculate the percentage of the ionized (protonated) form at critical physiological compartments:
| Compartment | pH | Calculation | % Ionized ( | % Neutral ( | ADME Implication |
| Gastric Fluid | 1.5 | ~100% | ~0% | High solubility; no absorption across stomach wall. | |
| Intestinal Fluid | 6.5 | ~90.9% | ~9.1% | Significant absorption window due to lipophilicity of neutral fraction. | |
| Blood Plasma | 7.4 | ~55.7% | ~44.3% | Critical: Nearly 50% exists as free base, facilitating rapid tissue/brain entry. | |
| Lysosome | 4.5 | ~99.9% | ~0.1% | Ion Trapping: Neutral drug enters, protonates, and is trapped. |
Visualization: Protonation Equilibrium
The following diagram illustrates the equilibrium shift at physiological pH.
Figure 1: Protonation equilibrium of N-benzylamphetamine. At pH 7.4, the reaction is poised near the midpoint, maintaining a high fraction of membrane-permeable free base.
Lipophilicity and Partitioning (LogP vs. LogD)
The lipophilicity of N-benzylamphetamine is driven by its two phenyl rings.
-
Calculated LogP (XLogP3): 3.7 [2].
-
Experimental Partitioning: True Partition Coefficient (TPC) in Heptane/Water is ~2250, indicating extreme lipophilicity of the neutral form [1].
LogD Profile (pH-Dependent Lipophilicity)
Since the drug is ionizable, the Distribution Coefficient (LogD) is more relevant than LogP.
-
At pH 7.4:
Insight: A LogD of 3.35 at physiological pH is optimal for CNS penetration (optimal range 2.0–3.5). This explains why N-benzylamphetamine (and its precursor benzphetamine) are potent anorectics with significant central activity.
Experimental Protocol: pKa Determination
For lipophilic amines like N-benzylamphetamine, aqueous titration is often inaccurate due to precipitation of the free base near the pKa. The Cosolvent Potentiometric Titration method is the gold standard.
Methodology: Yasuda-Shedlovsky Extrapolation
-
Preparation: Prepare 0.01 M stock solution of N-benzylamphetamine hydrochloride in water.
-
Cosolvent Systems: Prepare titration vessels with varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v).
-
Titration: Titrate each solution with standardized 0.1 M KOH (carbonate-free) under inert gas (
or ) to prevent absorption. -
Data Collection: Record pH vs. volume of titrant. Determine the apparent pKa (
) for each methanol concentration. -
Extrapolation: Plot
against the reciprocal of the dielectric constant ( ) of the solvent mixture. -
Result: The y-intercept represents the aqueous pKa at 0% organic solvent.
Figure 2: Workflow for accurate pKa determination of lipophilic amines using cosolvent extrapolation.
Pharmacological & ADME Implications
The pKa of 7.50 is the defining feature of this molecule's pharmacokinetics.
Blood-Brain Barrier (BBB) Penetration
Most amphetamines (pKa ~9.9) are <1% neutral at pH 7.4. They rely on active transport or high concentration gradients. N-benzylamphetamine is ~44% neutral at pH 7.4. This massive fraction of lipophilic free base drives rapid passive diffusion across the BBB, leading to fast onset of central effects.
Lysosomal Ion Trapping
Lysosomes maintain an acidic pH (~4.5–5.0).
-
Cytosol (pH 7.2): Drug is ~40-50% neutral → enters lysosome easily.
-
Lysosome (pH 4.5): Drug becomes >99.9% ionized (
). -
Outcome: The cationic form cannot diffuse back out. The drug accumulates in lysosomes to concentrations 1000x higher than plasma (Lysosomotropism). This can lead to phospholipidosis or serve as a slow-release depot.
Renal Excretion
-
Acidic Urine (pH 5.0): Drug is ionized, reabsorption is low, excretion is high.
-
Alkaline Urine (pH 8.0): Drug is largely neutral (pKa 7.5 < pH 8.0). It is reabsorbed back into the blood.
-
Clinical Note: Urinary alkalinization (e.g., sodium bicarbonate) significantly prolongs the half-life of N-benzylamphetamine compared to standard amphetamines.
References
-
Vree, T. B., Muskens, A. T., & Van Rossum, J. M. (1969). Some physicochemical properties of amphetamine and related drugs. Journal of Pharmacy and Pharmacology, 21(11), 745–753. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10149140, N-Benzylamphetamine.[3] Link
-
Beckett, A. H., & Gibson, G. G. (1978). Stereochemistry of the metabolic incorporation of oxygen into (+)-and (-)-N-benzylamphetamine. Xenobiotica, 8(2), 73-83. Link
-
European Bioinformatics Institute. ChEMBL Database Report for N-Benzylamphetamine (CHEMBL1907644).[3][4] Link
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Thermodynamic Stability of N-benzyl-alpha-methylphenethylamine Hydrochloride: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for evaluating the thermodynamic stability of N-benzyl-alpha-methylphenethylamine hydrochloride (Benzphetamine HCl). While widely recognized as an anorectic agent (Schedule III), its stability profile is complex due to the presence of a benzylic amine moiety susceptible to oxidative dealkylation and a crystal lattice capable of polymorphism.
This document moves beyond standard datasheets, offering researchers a causal analysis of degradation pathways, self-validating experimental protocols based on ICH Q1A(R2) guidelines, and a kinetic modeling strategy to predict shelf-life.
Part 1: Molecular Identity & Physicochemical Baseline
To establish a control baseline, we must first define the substrate's solid-state properties. Variations in melting point reported in literature (129°C vs. 153°C) indicate the presence of polymorphs , a critical variable in thermodynamic stability.
Structural Parameters
| Parameter | Specification | Stability Implication |
| IUPAC Name | (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride | Chiral center at C2 requires enantiomeric stability monitoring. |
| Molecular Weight | 275.82 g/mol | — |
| Salt Form | Hydrochloride (1:[1][2]1) | Protonation of the secondary amine increases lattice energy, reducing volatility and oxidation susceptibility compared to the free base. |
| pKa | ~10.0 (Amine) | High basicity implies sensitivity to acidic hydrolysis if moisture is present. |
| Hygroscopicity | Moderate | Risk of deliquescence at >75% RH, leading to solution-state degradation kinetics. |
Polymorphism & Melting Point Anomalies
Historical data presents a discrepancy in melting points. This is not experimental error but evidence of polymorphism:
-
Form I (Metastable): mp 129–130°C. Often obtained from rapid precipitation (e.g., ethyl acetate/HCl gas).
-
Form II (Thermodynamically Stable): mp 152–153°C. Obtained via controlled crystallization (slow cooling).
Critical Directive: Researchers must utilize Differential Scanning Calorimetry (DSC) to confirm the polymorph. Using Form I in formulation development risks a phase transition to Form II during storage, potentially altering dissolution rates and bioavailability.
Part 2: Degradation Pathways & Mechanisms
The thermodynamic instability of Benzphetamine HCl is driven primarily by oxidative N-dealkylation . The benzyl group, while sterically stabilizing, acts as a "sacrificial" moiety under oxidative stress.
Mechanistic Pathway
The degradation follows a radical-initiated mechanism or enzymatic-mimetic oxidation (in vitro):
-
Hydrogen Abstraction: Removal of a proton from the benzylic carbon (
-position). -
Radical/Iminium Formation: Formation of an unstable iminium ion intermediate.
-
Hydrolysis: The iminium ion reacts with residual moisture to cleave the C-N bond.
-
Products: Methamphetamine (secondary amine) and Benzaldehyde (oxidizes further to Benzoic Acid).
Visualization of Degradation Logic
Figure 1: Oxidative N-dealkylation pathway of Benzphetamine HCl. Note the formation of Methamphetamine, a controlled degradation product.
Part 3: Thermodynamic Profiling Protocols
To quantify stability, we employ a Self-Validating System using Arrhenius kinetics. This approach allows prediction of shelf-life (
Experimental Protocol: Accelerated Stability (ICH Q1A)
Objective: Determine the rate constant (
Workflow:
-
Sample Prep: Weigh 50 mg Benzphetamine HCl (Form II) into 10 mL Type I glass vials.
-
Conditions: Incubate at three isotherms: 50°C, 60°C, and 70°C. (Note: Keep below melting point).
-
Timepoints: t=0, 1, 3, 7, 14, 21, 28 days.
-
Analysis: Reconstitute in mobile phase and analyze via HPLC-UV (254 nm).
Analytical Method (HPLC)[4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v). Low pH suppresses silanol interactions with the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (peptide bond/amine) and 254 nm (phenyl rings).
Kinetic Calculation (The Arrhenius Model)
Once the concentration vs. time data is collected, apply the following logic:
-
Determine Order: Plot
vs. Time. A linear fit indicates First-Order Kinetics (typical for hydrolysis/oxidation).-
Equation:
-
-
Arrhenius Plot: Plot
vs. (Kelvin).-
Slope =
- = Activation Energy (measure of thermodynamic barrier).
-
-
Shelf-Life Prediction: Extrapolate
to 25°C ( ) and calculate (time to 90% potency).
Part 4: Stability Workflow & Decision Tree
This diagram outlines the decision matrix for researchers when handling Benzphetamine HCl, ensuring compliance with ICH guidelines and scientific rigor.
Figure 2: Integrated Stability Testing Workflow compliant with ICH Q1A(R2).
Part 5: Summary of Stability Risks
| Risk Factor | Mechanism | Mitigation Strategy |
| Temperature | Polymorphic transition (Form I | Store below 30°C; Ensure API is Form II during synthesis. |
| Moisture | Plasticization of crystal lattice; Hydrolysis | Packaging with desiccants; Maintain RH < 60%. |
| Light | Photo-oxidative N-dealkylation | Amber glass vials; Light-resistant secondary packaging. |
| pH | Free base volatility (if pH > 9) | Maintain as HCl salt; Avoid alkaline excipients (e.g., Magnesium Stearate compatibility check required). |
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311017, Benzphetamine. Retrieved from [Link]
-
Heinzelman, R. V., & Aspergren, B. D. (1957).[5] U.S. Patent No.[5][6] 2,789,138.[5] N-benzyl-N-methyl-phenyl-ethyl-amine and acid addition salts. U.S. Patent and Trademark Office. (Source of original melting point data).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Basis for Arrhenius protocols).
-
DrugBank Online. (2025). Benzphetamine: DB00865.[7] Retrieved from [Link]
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- 7. Benzphetamine - Wikipedia [en.wikipedia.org]
Pharmacological Classification of Benzyl(1-phenylpropan-2-yl)amine Derivatives
Executive Summary
The Benzyl(1-phenylpropan-2-yl)amine scaffold represents a distinct subclass of sympathomimetic agents, chemically defined by the N-benzylation of the amphetamine (1-phenylpropan-2-amine) backbone. Unlike their parent compounds, which exhibit potent, direct-acting monoamine release, derivatives such as Benzphetamine and Clobenzorex function primarily as pharmacological prodrugs . Their therapeutic efficacy and abuse potential are rate-limited by hepatic metabolic activation—specifically N-dealkylation—which liberates the active amphetamine or methamphetamine moiety.
This technical guide delineates the pharmacological classification of these derivatives, emphasizing the critical transition from lipophilic precursor to active central nervous system (CNS) stimulant. It provides researchers with validated protocols for assessing metabolic stability and receptor affinity, distinguishing these agents from the structurally related but pharmacologically distinct N-benzylphenethylamine (NBOMe) hallucinogens.
Structural Chemistry & Structure-Activity Relationships (SAR)
The core scaffold consists of an amphetamine skeleton modified at the nitrogen atom with a benzyl group.[1] The presence of the
The N-Benzyl Moiety
The addition of a benzyl group to the amphetamine nitrogen dramatically alters the physicochemical profile:
-
Lipophilicity: Significantly increases
, facilitating blood-brain barrier (BBB) penetration but also increasing sequestration in adipose tissue. -
Receptor Affinity: The bulky N-benzyl group generally reduces direct affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the unsubstituted parent amine. This steric hindrance necessitates metabolic cleavage for full potency.
-
Substitution Effects: Substituents on the benzyl ring modulate metabolic stability.
-
Unsubstituted (Benzphetamine): Rapidly metabolized.
-
Ortho-Chloro (Clobenzorex): The electron-withdrawing chlorine atom at the 2-position may influence the rate of CYP450 oxidation, modulating the release profile of the active metabolite.
-
SAR Visualization
The following diagram illustrates the impact of structural modifications on the pharmacological fate of the molecule.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's moieties.
Pharmacodynamics: The Prodrug Paradigm
The pharmacological classification of these derivatives is Indirect Sympathomimetic . While early literature occasionally categorized them alongside direct releasers, modern binding assays confirm they possess low intrinsic affinity for monoamine transporters until bioactivated.
Mechanism of Action[2]
-
Prodrug Transport: The intact molecule crosses the BBB due to high lipophilicity.
-
Bioactivation (Hepatic/CNS): Cytochrome P450 enzymes cleave the N-benzyl bond.
-
Active Release: The liberated Amphetamine/Methamphetamine acts as a substrate for DAT and NET, reversing transport flux and increasing synaptic concentrations of dopamine and norepinephrine.[2]
-
VMAT2 Interaction: The active metabolite disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and releasing vesicular stores of neurotransmitters.
Receptor Selectivity Profile
| Target | Intact Derivative (e.g., Clobenzorex) | Active Metabolite (Amphetamine) | Physiological Effect |
| DAT | Low Affinity ( | High Affinity ( | Euphoria, Locomotion |
| NET | Low Affinity | High Affinity ( | Hypertension, Anorexia |
| TAAR1 | Negligible Agonism | Potent Agonist | Modulates firing rate |
| 5-HT2A | Negligible* | Negligible | Distinction from NBOMes |
*Note: Unlike N-benzylphenethylamines (NBOMes), N-benzylamphetamines lack the ring methoxy groups required for 5-HT2A agonism.
Pharmacokinetics & Metabolism[3][4]
The clinical duration and abuse liability of these agents are dictated by the kinetics of N-dealkylation .
Metabolic Pathway
The primary metabolic route involves oxidative N-dealkylation, mediated principally by CYP2B6 , CYP3A4 , and CYP2D6 .
-
Benzphetamine: Metabolized to d-methamphetamine (via N-debenzylation) and d-amphetamine (via subsequent N-demethylation).
-
Clobenzorex: Metabolized directly to d-amphetamine.
Figure 2: Metabolic bioactivation pathway converting N-benzyl derivatives into active sympathomimetic agents.
Experimental Protocols
To pharmacologically classify a novel N-benzyl(1-phenylpropan-2-yl)amine derivative, researchers must assess both its intrinsic activity and its metabolic conversion rate.
Protocol A: In Vitro Metabolic Stability Assay
Objective: Determine the conversion rate of the derivative to amphetamine using liver microsomes.
-
Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
Incubation Mix: Prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Test Compound (1
final concentration) -
Microsomes (0.5 mg/mL final protein)
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).
-
Sampling: Aliquot samples at
minutes. -
Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., amphetamine-d5).
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition of Parent
Amphetamine. -
Calculation: Plot % Parent remaining and % Metabolite formed vs. time to determine
and intrinsic clearance ( ).
Protocol B: Competitive Radioligand Binding (DAT)
Objective: Assess affinity of the parent molecule vs. metabolite.
-
Tissue Source: Rat striatal membrane homogenates or HEK293 cells stably expressing human DAT.
-
Radioligand: Use
WIN 35,428 (CFT) at a concentration of 2 nM ( nM). -
Competition: Incubate membranes with radioligand and increasing concentrations of the test derivative (
M to M) for 2 hours at 4°C (to prevent metabolic degradation during assay). -
Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Counting: Measure radioactivity via liquid scintillation spectroscopy.
-
Data Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.-
Expected Result: High
(low affinity) for N-benzyl derivatives confirms prodrug status.
-
Toxicology & Safety Profile
The safety profile of N-benzylamphetamine derivatives is dominated by the cardiovascular effects of their active metabolites and potential idiosyncratic reactions to the benzyl moiety.
-
Cardiovascular: Hypertension, tachycardia, and palpitations are common, driven by norepinephrine release.
-
Pulmonary Arterial Hypertension (PAH): Historically associated with anorectics (e.g., fenfluramine), this risk is elevated with chronic use of amphetamine prodrugs due to 5-HT transporter interactions or vasoconstrictive metabolites.
-
Abuse Potential: Classified as Schedule III (Benzphetamine) or IV (Clobenzorex in some jurisdictions) due to conversion to Schedule II amphetamines. The "rush" is typically attenuated compared to direct amphetamine administration due to the rate-limiting metabolic step.[3]
References
-
Cody, J. T., & Valtier, S. (1999).[4] Metabolic production of amphetamine following multidose administration of clobenzorex.[4] Journal of Analytical Toxicology.[4] Link
-
Glennon, R. A., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. Link
-
Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring.[5] Link
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2][6] European Journal of Pharmacology. Link
-
Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. Xenobiotica. Link
Sources
- 1. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clobenzorex Hydrochloride? [synapse.patsnap.com]
- 3. How Does Benzphetamine Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 4. Comparison on the Pharmacokinetics and Weight Reduction of Clobenzorex Slow Release and Immediate Release Formulations in Obese Patients [scirp.org]
- 5. Articles [globalrx.com]
- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of N-benzylamphetamine in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylamphetamine, a compound of significant interest in pharmacology and toxicology, undergoes extensive metabolic transformation in mammalian systems. This guide provides a comprehensive overview of the primary metabolic pathways, the enzymatic systems involved, and the analytical methodologies for the identification and quantification of its metabolites. The core metabolic routes include N-debenzylation, N-oxidation, and aromatic hydroxylation, which are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. The metabolism of N-benzylamphetamine is also characterized by its stereoselectivity, leading to differential rates of transformation for its enantiomers. This document will delve into the mechanistic details of these pathways, provide field-proven experimental protocols, and present data in a clear, accessible format to support research and development in this area.
Introduction: The Chemical and Pharmacological Landscape of N-benzylamphetamine
N-benzylamphetamine is a substituted amphetamine derivative with a benzyl group attached to the nitrogen atom. Its chemical structure influences its lipophilicity and interaction with metabolic enzymes, distinguishing its pharmacokinetic profile from other amphetamines. While it is a metabolite of the anorectic drug benzphetamine, its own pharmacological and toxicological properties warrant independent investigation. Understanding its metabolic fate is crucial for predicting its efficacy, duration of action, potential for drug-drug interactions, and toxicological profile.
The primary site of N-benzylamphetamine metabolism is the liver, where a suite of enzymes, most notably the cytochrome P450 superfamily, mediate its biotransformation. These reactions are broadly classified as Phase I metabolism, which introduces or exposes functional groups, thereby increasing the polarity of the molecule and facilitating its subsequent excretion.
Primary Metabolic Pathways of N-benzylamphetamine
The metabolism of N-benzylamphetamine in mammalian systems is multifaceted, with three principal pathways predominating: N-debenzylation, N-oxidation, and aromatic hydroxylation. These pathways can occur concurrently and may be influenced by factors such as the specific mammalian species, individual genetic polymorphisms in metabolic enzymes, and the stereochemistry of the substrate.
N-Debenzylation: A Gateway to Active Metabolites
A major metabolic route for N-benzylamphetamine is the cleavage of the N-benzyl bond, a process known as N-debenzylation. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of amphetamine and benzaldehyde. Amphetamine is a pharmacologically active central nervous system stimulant, and therefore, N-debenzylation represents a bioactivation pathway.
The mechanism of N-debenzylation is believed to proceed through an initial hydroxylation of the benzylic carbon, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield amphetamine and benzaldehyde.
N-Oxidation: Formation of Hydroxylamine and Nitrone Metabolites
N-oxidation is another significant metabolic pathway for N-benzylamphetamine, leading to the formation of N-oxygenated metabolites. This process involves the direct oxidation of the nitrogen atom. In vitro studies using rabbit liver homogenates have identified (+)- and (-)-N-benzyl-N-hydroxyamphetamine as metabolites.[1] This hydroxylamine can be further oxidized to form a nitrone metabolite.[1] These N-oxidized metabolites are generally more polar than the parent compound and may have distinct pharmacological or toxicological properties.
Aromatic Hydroxylation: Enhancing Polarity
Aromatic hydroxylation involves the addition of a hydroxyl group to the phenyl ring of the N-benzylamphetamine molecule. This reaction is a common metabolic pathway for many xenobiotics containing aromatic moieties and is catalyzed by CYP enzymes. The hydroxylation typically occurs at the para-position of the phenyl ring, leading to the formation of p-hydroxy-N-benzylamphetamine. This metabolite is significantly more polar than the parent drug and can be readily conjugated with glucuronic acid or sulfate in Phase II metabolism, facilitating its excretion from the body.[2][3]
Visualizing the Metabolic Landscape
The following diagram illustrates the interconnectedness of the primary metabolic pathways of N-benzylamphetamine.
Caption: Primary metabolic pathways of N-benzylamphetamine in mammalian systems.
The Role of Cytochrome P450 and Stereoselectivity
The metabolism of N-benzylamphetamine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for each metabolic step of N-benzylamphetamine have not been exhaustively characterized, studies on structurally related amphetamines suggest the involvement of the CYP2D6 and CYP3A4 isoforms.[4][5] For instance, CYP2D6 is known to be a key enzyme in the metabolism of amphetamine.[6]
A critical aspect of N-benzylamphetamine metabolism is its stereoselectivity. Both (+)- and (-)-N-benzylamphetamine undergo N-dealkylation and N-oxidation, but the rates of these reactions can differ between the enantiomers.[7] This stereoselective metabolism can lead to different pharmacokinetic and pharmacodynamic profiles for the individual enantiomers, a crucial consideration in drug development and toxicological assessment.
Analytical Methodologies for Metabolite Profiling
The identification and quantification of N-benzylamphetamine and its metabolites in biological matrices are essential for pharmacokinetic studies and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.
Table 1: Key Metabolites of N-benzylamphetamine and their Analytical Significance
| Metabolite | Metabolic Pathway | Analytical Significance |
| Amphetamine | N-Debenzylation | Pharmacologically active metabolite; indicates exposure to N-benzylamphetamine. |
| Methamphetamine | N-Debenzylation & N-methylation | Another active metabolite, though less directly formed from N-benzylamphetamine. |
| p-hydroxy-N-benzylamphetamine | Aromatic Hydroxylation | Major polar metabolite; useful for confirming N-benzylamphetamine use.[2] |
| N-benzyl-N-hydroxyamphetamine | N-Oxidation | Marker of the N-oxidation pathway.[1] |
| N-benzylamphetamine Nitrone | N-Oxidation | Further oxidation product of the hydroxylamine.[1] |
Experimental Protocol: In Vitro Metabolism of N-benzylamphetamine using Human Liver Microsomes
This protocol provides a framework for studying the metabolism of N-benzylamphetamine in a controlled in vitro environment.
Objective: To determine the metabolic stability and identify the major metabolites of N-benzylamphetamine using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
N-benzylamphetamine
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add N-benzylamphetamine (final concentration typically 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot. This will precipitate the proteins and stop the enzymatic reaction.
-
Centrifugation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean vial for LC-MS/MS analysis to identify and quantify the remaining parent drug and the formed metabolites.
Workflow for In Vitro Metabolism Studies
Caption: A typical workflow for studying N-benzylamphetamine metabolism in vitro.
Experimental Protocol: GC-MS Analysis of N-benzylamphetamine and its Metabolites in Urine
This protocol outlines a general procedure for the extraction and analysis of N-benzylamphetamine and its primary metabolites from urine samples.
Objective: To identify and quantify N-benzylamphetamine, amphetamine, and methamphetamine in a urine sample.
Materials:
-
Urine sample
-
Internal standards (e.g., deuterated analogs)
-
Phosphate buffer (pH 6.0)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, isopropanol, dichloromethane, ammonium hydroxide
-
Derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA)
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standards and 2 mL of phosphate buffer (pH 6.0).
-
SPE Column Conditioning: Condition the SPE column sequentially with methanol and water.
-
Sample Loading: Load the prepared urine sample onto the SPE column.
-
Washing: Wash the column with 0.1 M HCl and then with methanol to remove interferences.
-
Elution: Elute the analytes from the column using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable solvent and add the derivatizing agent (PFPA). Heat the mixture to facilitate the reaction. Derivatization is often necessary to improve the chromatographic properties and mass spectral fragmentation of the analytes.[8]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Conclusion and Future Directions
The metabolism of N-benzylamphetamine is a complex process involving multiple enzymatic pathways that significantly influence its pharmacological and toxicological profile. The primary routes of biotransformation—N-debenzylation, N-oxidation, and aromatic hydroxylation—are predominantly mediated by cytochrome P450 enzymes and exhibit stereoselectivity. Advanced analytical techniques such as LC-MS/MS and GC-MS are indispensable tools for the detailed characterization of its metabolic fate.
Future research should focus on elucidating the specific human CYP450 isoforms responsible for each metabolic pathway of N-benzylamphetamine. This will be critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism due to genetic polymorphisms. Furthermore, quantitative studies are needed to determine the relative contributions of each pathway to the overall clearance of the drug. A deeper understanding of the pharmacological activity of the various metabolites is also essential for a complete assessment of the in vivo effects of N-benzylamphetamine. This knowledge will be invaluable for the development of safer and more effective therapeutic agents and for the accurate interpretation of toxicological findings.
References
-
Hayakawa, K., et al. (1993). Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography. Biological & Pharmaceutical Bulletin, 16(8), 817-821. [Link]
-
Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man. Xenobiotica, 16(7), 691-698. [Link]
- Vural, N., & Üstün, I. (1997). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 27(3), 275-279.
- Caldwell, J. (1976). The metabolism of amphetamines in mammals. Drug metabolism reviews, 5(2), 219-280.
-
Sato, M., Mitsui, T., & Nagase, H. (2001). Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 277-289. [Link]
-
Musshoff, F., et al. (2004). Single-step procedure for gas chromatography-mass spectrometry screening and quantitative determination of amphetamine-type stimulants and related drugs in blood, serum, oral fluid and urine samples. Journal of Chromatography B, 810(1), 37-44. [Link]
-
Beckett, A. H., & Gibson, G. G. (1977). Identification of the in vitro N-oxidized metabolites of (+)- and (-)-N-benzylamphetamine. Journal of Pharmacy and Pharmacology, 29(12), 756-760. [Link]
-
Atanasov, V. N., & Tsvetkova, D. N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1615-1619. [Link]
-
Beckett, A. H., & Gibson, G. G. (1978). Stereochemistry of the metabolic incorporation of oxygen into (+)- and (-)-N-benzylamphetamine. Xenobiotica, 8(2), 73-83. [Link]
-
Ereshefsky, L., & Meyer, M. C. (2000). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug Metabolism and Disposition, 28(11), 1335-1344. [Link]
- Sawyers, W. G., & McCafferty, P. S. (n.d.). Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms. BASi.
-
Moody, D. E., et al. (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Drug metabolism and disposition, 28(3), 263-268. [Link]
- Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current protocols in toxicology, 74(1), e33.
- Thermo Fisher Scientific. (n.d.).
-
Sychev, D. A., et al. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of personalized medicine, 8(2), 13. [Link]
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(2), 277.
-
Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
-
Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8797. [Link]
-
Meyer, M. R., & Maurer, H. H. (2009). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug metabolism and disposition, 37(6), 1247-1255. [Link]
- Li, A. P. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, 78(1), 7-8.
- Agilent Technologies. (2007).
-
Peters, F. T., et al. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and bioanalytical chemistry, 404(8), 2329-2342. [Link]
- The Pharma Expert. (2020, September 15). Cytochrome P450 isozymes - pharmacology | CYP450 isoforms | CYP3A4 [Video]. YouTube.
- Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-8.
- Thermo Fisher Scientific. (n.d.).
- de la Torre, R., et al. (2012). Metabolic pathways of racemic (dl)-amphetamine in man.
-
Li, M., et al. (2024). Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies. Frontiers in Psychiatry, 14, 1308679. [Link]
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- 1. Identification of the in vitro N-oxidized metabolites of (+)- and (-)-N-benzylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a method for the quantitation of benzphetamine metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations on the human hepatic cytochrome P450 isozymes involved in the metabolism of 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB) enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemistry of the metabolic incorporation of oxygen into (+)- and (-)-N-benzylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal-imab-bg.org [journal-imab-bg.org]
Methodological & Application
Application Note: Structural Elucidation and Forensic Profiling of Benzyl(1-phenylpropan-2-yl)amine via GC-MS
This Application Note is structured to serve as a definitive technical guide for the identification, structural elucidation, and forensic profiling of Benzyl(1-phenylpropan-2-yl)amine (commonly known as N-Benzylamphetamine ).
Executive Summary & Forensic Context
Benzyl(1-phenylpropan-2-yl)amine is a secondary amine structurally characterized as the N-benzyl analog of amphetamine. In forensic chemistry and drug development, it holds critical significance for two reasons:
-
Illicit Impurity Profiling: It is a specific marker impurity found in methamphetamine synthesized via the Leuckart method or reductive amination involving benzylamine precursors. Its presence provides tactical intelligence regarding the synthetic route employed by clandestine laboratories.
-
Metabolic Analysis: It is a primary metabolite of the anorectic drug Benzphetamine (Didrex), formed via N-demethylation. Distinguishing this metabolite from illicit methamphetamine intake is crucial for toxicological interpretation.
This guide details the fragmentation kinetics, extraction protocols, and differentiation strategies required to validly identify this compound.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | N-Benzyl-1-phenylpropan-2-amine |
| Common Name | N-Benzylamphetamine |
| Molecular Formula | |
| Molecular Weight | 225.33 g/mol |
| Structure | Secondary amine with a phenethylamine backbone and an N-benzyl substitution. |
| Key Isomers | N,N-Dimethyl-1,2-diphenylethylamine; 1,3-Diphenyl-2-propylamine. |
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Amine impurities are basic. To extract them from biological matrices (urine/plasma) or synthesis mixtures, the pH must be adjusted to
-
Alkalinization: Aliquot 1.0 mL of sample. Add 200 µL of 1.0 M KOH (aq) to adjust pH to ~12.
-
Extraction: Add 2.0 mL of extraction solvent (Chlorobutane or Ethyl Acetate).
-
Note: Chlorobutane is preferred for cleaner extracts; Ethyl Acetate provides higher recovery but extracts more matrix noise.
-
-
Agitation: Vortex for 2 minutes at 2000 RPM.
-
Separation: Centrifuge at 3000 RPM for 5 minutes.
-
Reconstitution: Transfer the organic (upper) layer to a GC vial.
-
Optional Derivatization: Evaporate to dryness under
at 40°C and reconstitute in 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride). Incubate at 60°C for 20 mins. (See Section 5 for rationale).
-
GC-MS Instrument Parameters
Rationale: A non-polar capillary column is standard for amphetamine-type stimulants. The temperature program must be slow enough to resolve N-benzylamphetamine from its close structural isomers (e.g., N,N-dimethyl-1,2-diphenylethylamine).
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temp | 250°C (Splitless mode, 1 min purge) |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Oven Program | 80°C (1 min) |
| Scan Range |
Fragmentation Analysis (Mechanism & Interpretation)
In Electron Ionization (70 eV), Benzyl(1-phenylpropan-2-yl)amine undergoes predictable fragmentation driven by charge localization on the nitrogen atom.
Primary Mechanism: Alpha-Cleavage (The Diagnostic Peak)
The most dominant and diagnostic fragmentation pathway for phenethylamines is
-
The radical cation forms at the nitrogen.
-
The bond between the
-carbon (C2 of the propyl chain) and the benzylic carbon (C1) breaks. -
The benzyl radical (
) is expelled. -
Result: The charge is retained on the nitrogen-containing fragment (iminium ion).
Calculation of the Base Peak:
This ion (
Secondary Mechanism: Tropylium Ion Formation
The benzyl group attached to the nitrogen (or the benzyl radical lost during
-
Peak:
91. -
Abundance: High (often 40–90% of base peak).
-
Further Fragmentation: The tropylium ion loses acetylene (
, 26 Da) to form the cyclopentadienyl cation at 65 .
Molecular Ion[3][4]
-
Peak:
225. -
Abundance: Very low (<5%).[1] Secondary amines fragment easily; the molecular ion is often barely visible, making the
134 fragment critical for identification.
Summary of Key Ions
| m/z | Identity | Mechanism | Relative Abundance |
| 134 | Base Peak | 100% | |
| 91 | Tropylium | Benzyl cleavage / Rearrangement | 40-80% |
| 65 | Cyclopentadienyl | Fragmentation of | 10-20% |
| 225 | Molecular Ion | Parent | < 5% |
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation kinetics and the experimental decision tree for confirming this specific isomer.
Figure 1: Mechanistic fragmentation pathway of N-benzylamphetamine under EI-MS, including derivatization logic for structural confirmation.
Advanced Validation: Derivatization Strategy
Because isomers like N,N-dimethyl-1,2-diphenylethylamine also have a molecular weight of 225, relying solely on underivatized spectra can be risky.
Protocol: React the sample with Trifluoroacetic Anhydride (TFAA).
-
Reaction: The secondary amine hydrogen is replaced by a trifluoroacetyl group (
, mass 97). -
Mass Shift:
Da. -
New Fragmentation:
-
The TFA derivative will still undergo
-cleavage (loss of the benzyl group from the propyl chain). -
Diagnostic Ion:
. -
Observation: If you see a shift from Base Peak 134 (native) to Base Peak 230 (TFA derivative), the structure is confirmed as N-benzylamphetamine. Tertiary amine isomers will not react with TFAA, or will fragment differently.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link][1]
-
National Institute of Standards and Technology (NIST). (2023). Benzphetamine Mass Spectrum (Related Metabolite Data). NIST Chemistry WebBook, SRD 69. [Link]
-
Verweij, A. M. A. (1989). Impurities in illicit amphetamine: A review. Forensic Science International, 42(1-2), 1-26. (Foundational text on Leuckart impurities). [Link]
Sources
Solid phase extraction (SPE) of Benzyl(1-phenylpropan-2-yl)amine for forensic analysis
Application Note: Forensic Analysis of Benzyl(1-phenylpropan-2-yl)amine
A Robust Solid Phase Extraction (SPE) Protocol for High-Recovery Isolation from Biological Matrices
Abstract
The proliferation of novel psychoactive substances (NPS), including designer amphetamines like Benzyl(1-phenylpropan-2-yl)amine, presents a significant challenge for forensic toxicology laboratories.[1] These complex investigations demand highly selective and efficient sample preparation methods to isolate target analytes from intricate biological matrices such as plasma, serum, and urine.[2][3] This application note details a comprehensive and validated protocol for the solid phase extraction (SPE) of Benzyl(1-phenylpropan-2-yl)amine. The methodology leverages a mixed-mode cation-exchange sorbent, which employs a dual retention mechanism to achieve superior cleanup and high, reproducible analyte recovery. We provide detailed, step-by-step protocols, explain the chemical rationale behind each step, and offer guidance for subsequent analysis by LC-MS/MS or GC-MS, ensuring the method's integrity and applicability in a forensic setting.
Introduction: The Analytical Challenge
Benzyl(1-phenylpropan-2-yl)amine is a secondary amine and a structural analog of amphetamine and methamphetamine. Its classification as a designer drug necessitates its accurate detection in forensic casework. Biological samples, however, contain a multitude of endogenous compounds (e.g., salts, proteins, phospholipids) that can interfere with analysis, causing matrix effects and compromising data quality.[3]
Solid Phase Extraction (SPE) is a preferred technique over simpler methods like liquid-liquid extraction (LLE) because it provides superior sample cleanup, reduces solvent consumption, and allows for analyte concentration.[2][4] For basic compounds like Benzyl(1-phenylpropan-2-yl)amine, a mixed-mode SPE strategy offers the most rigorous approach to eliminating interferences.[5]
Chemical Principles: A Dual-Mechanism Approach
Analyte Properties
Benzyl(1-phenylpropan-2-yl)amine possesses two key structural features that dictate the extraction strategy:
-
A Basic Secondary Amine Group: This group can be protonated under acidic to neutral conditions (pH < ~9), acquiring a positive charge.
-
Multiple Phenyl Rings: These aromatic structures impart significant non-polar (hydrophobic) character to the molecule.
This dual nature makes it an ideal candidate for mixed-mode SPE, which combines reversed-phase and ion-exchange chromatography principles.
Caption: The dual retention and selective elution mechanism of mixed-mode SPE.
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., UCT Clean Screen® DAU, Agilent SampliQ SCX, or equivalent), 130-200 mg, 3-6 mL reservoir.
-
Reagents:
-
Methanol (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade)
-
Ammonium Hydroxide (Concentrated, ~28%)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Phosphate Monobasic and Dibasic (for buffer preparation)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance and pH meter
-
Glass test tubes (13 x 100 mm)
-
-
Standards:
-
Benzyl(1-phenylpropan-2-yl)amine certified reference material.
-
Appropriate deuterated internal standard (e.g., Methamphetamine-d5).
-
Detailed Experimental Protocol
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Preparation of Reagents
-
100 mM Phosphate Buffer (pH 6.0): Prepare by titrating a solution of 100 mM sodium phosphate monobasic with sodium phosphate dibasic until the pH is 6.0 ± 0.1.
-
Acidic Wash (0.1 M HCl): Dilute concentrated HCl in deionized water.
-
Elution Solvent (DCM/IPA/NH₄OH 78:20:2 v/v/v): Prepare fresh daily. In a glass container, carefully add 2 mL of concentrated ammonium hydroxide to 20 mL of isopropanol and mix. Add 78 mL of dichloromethane and mix thoroughly. [6][7]
Sample Pretreatment
The goal is to adjust the sample pH and prepare it for loading onto the SPE cartridge.
-
For Urine Samples:
-
Pipette 1-2 mL of urine into a glass test tube.
-
Add the deuterated internal standard.
-
Add an equal volume of 100 mM Phosphate Buffer (pH 6.0).
-
Vortex for 30 seconds.
-
-
For Plasma/Serum Samples:
-
Pipette 1 mL of plasma/serum into a glass test tube.
-
Add the deuterated internal standard.
-
Add 2 mL of 100 mM Phosphate Buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to pellet precipitated proteins.
-
The supernatant is the sample to be loaded.
-
Expert's Note: The pH 6 buffer ensures the analyte is fully protonated for strong binding to the cation-exchange sites. For plasma, dilution and centrifugation remove the bulk of proteins which could otherwise clog the SPE cartridge. [8]
Solid Phase Extraction Procedure
Caption: Step-by-step SPE workflow for Benzyl(1-phenylpropan-2-yl)amine.
-
Condition Cartridge:
-
Pass 3 mL of Methanol through the cartridge.
-
Pass 3 mL of Deionized Water.
-
Pass 1 mL of 100 mM Phosphate Buffer (pH 6.0). Do not allow the sorbent to go dry.
Expert's Note: Conditioning wets the sorbent and activates the functional groups for optimal analyte interaction.
-
-
Load Sample:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate of 1-2 mL/minute.
Expert's Note: A slow flow rate is critical to ensure sufficient residence time for the analyte to interact with and bind to the sorbent.
-
-
Wash Cartridge:
-
Wash 1: Add 3 mL of Deionized Water to wash away salts and polar matrix components.
-
Wash 2: Add 1 mL of 0.1 M HCl to remove acidic and neutral interferences. [6] * Wash 3: Add 3 mL of Methanol to remove non-polar, lipophilic interferences. [6] > Expert's Note: This three-step wash sequence is the key to a clean extract. Each wash targets a different class of interferences while the analyte remains bound.
-
-
Dry Sorbent:
-
Dry the cartridge thoroughly under full vacuum (10-15 inHg) for 5-10 minutes.
Expert's Note: This is arguably the most critical step. Residual water or methanol can neutralize the basic elution solvent, leading to poor or no analyte recovery.
-
-
Elute Analyte:
-
Place clean collection tubes in the manifold.
-
Add 3 mL of the freshly prepared Elution Solvent (DCM/IPA/NH₄OH).
-
Allow the solvent to soak for 1 minute, then slowly draw it through at a rate of 1-2 mL/minute.
Expert's Note: The basic elution solvent neutralizes the analyte's charge, breaking the primary retention mechanism and allowing it to be washed off the sorbent.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the appropriate mobile phase for your LC-MS/MS or GC-MS system.
-
Vortex and transfer to an autosampler vial for analysis.
-
Expected Performance & Data
This mixed-mode SPE method is expected to yield high analyte recovery and excellent precision, suitable for quantitative forensic analysis. The validation of methods for similar amphetamine-type compounds demonstrates the robustness of this approach. [5][9]
| Parameter | Expected Result | Justification |
|---|---|---|
| Analyte Recovery | > 85% | The dual retention mechanism securely binds the analyte during aggressive wash steps, minimizing loss. [5] |
| Precision (%RSD) | < 10% | The standardized, multi-step protocol ensures high reproducibility between samples. [9] |
| Extract Cleanliness | High | The targeted wash steps effectively remove a wide range of matrix interferences. [6] |
| LOD / LOQ | Low ng/mL range | The ability to concentrate the analyte from a larger sample volume (1-2 mL) into a small final volume (100 µL) enhances sensitivity. [5]|
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low/No Recovery | 1. Incomplete sorbent drying. 2. Elution solvent not prepared fresh. 3. Incorrect sample pH. 4. Loading/elution flow rate too fast. | 1. Increase drying time under full vacuum. 2. Always prepare elution solvent fresh daily. 3. Verify buffer pH is 6.0 ± 0.1. 4. Ensure flow rates are 1-2 mL/min. |
| Poor Reproducibility | 1. Inconsistent flow rates. 2. Incomplete protein precipitation (plasma). 3. Sorbent bed drying out during conditioning. | 1. Use a manifold with flow control valves. 2. Ensure proper centrifugation. 3. Do not let sorbent go dry between conditioning and loading. |
| Dirty Extract / Matrix Effects | 1. Insufficient or incorrect washing. 2. Sample volume too large for cartridge capacity. | 1. Ensure all wash steps are performed with the correct volumes and solvents. 2. Use a larger SPE cartridge or reduce the sample volume. |
Conclusion
The described mixed-mode solid phase extraction protocol provides a highly effective and reliable method for the isolation of Benzyl(1-phenylpropan-2-yl)amine from complex biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent removal of matrix interferences, leading to high analyte recovery and clean extracts. This robustness is essential for meeting the stringent requirements of forensic toxicological analysis, ensuring accurate and defensible quantitative results for use in criminal justice and public health.
References
-
LCGC International. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. [Link]
-
Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
-
Kantisto BV. (2014, March 3). Analyzing Amphetamines and Bath Salts with SPE and LC–MS-MS. [Link]
-
AIR Unimi. (n.d.). Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic. [Link]
-
Brazilian Journal of Analytical Chemistry. (2022). Forensic Analysis of Illicit Drugs and Novel Psychoactive Substances in Wastewater. [Link]
-
Taylor & Francis Online. (2021, August 11). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. [Link]
-
The Aquila Digital Community. (n.d.). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry. [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Acibadem Labmed. (n.d.). Method Selection and Validation in Analytical Toxicology. [Link]
-
ARPN Journals. (n.d.). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. [Link]
-
LCGC International. (n.d.). The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. [Link]
-
Academic Strive. (2024, October 9). Designer Drugs: An Escalating Challenges for Forensic Investigators. [Link]
-
Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]
-
Biotage. (2025, December 6). Bioanalytical sample preparation. [Link]
Sources
- 1. ojp.gov [ojp.gov]
- 2. Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic [air.unimi.it]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. tandfonline.com [tandfonline.com]
Forensic Application Note: Mechanistic Profiling and Synthesis of N-Benzylamphetamine
This Application Note is structured for forensic chemists, analytical scientists, and drug profiling experts. It focuses on the mechanistic origin of N-benzylamphetamine as a specific impurity marker in Leuckart-based amphetamine synthesis and provides a validated protocol for synthesizing this compound as an analytical reference standard.
Part 1: Executive Summary & Forensic Significance
In the forensic profiling of illicit amphetamine, impurity signatures provide critical intelligence regarding the synthetic route and precursor origin.[1] While N-formylamphetamine and 4-methyl-5-phenylpyrimidine are the canonical markers of the Leuckart reaction (condensation of Phenyl-2-propanone with formamide), the presence of N-benzylamphetamine offers a deeper layer of intelligence.
N-benzylamphetamine is not a direct byproduct of the P-2-P to amphetamine conversion. Instead, it serves as a Precursor Purity Marker . Its formation necessitates the presence of benzaldehyde within the reaction matrix. Benzaldehyde is a common contaminant in P-2-P synthesized via the oxidation of ephedrine or the hydrolysis of benzyl cyanide, and it can also form via oxidative degradation of P-2-P.
Understanding the conditions that favor N-benzylamphetamine formation allows forensic chemists to:
-
Back-trace precursor quality: High levels of NBA suggest "dirty" P-2-P containing benzaldehyde.
-
Differentiate batches: The ratio of NBA to other impurities acts as a batch signature.
-
Validate analytical methods: Using synthesized reference standards to confirm retention times and mass spectral fragmentation.
Part 2: Mechanistic Pathways (The "Benzaldehyde Vector")
The Leuckart reaction relies on the reductive amination of a ketone (P-2-P) using formic acid or ammonium formate as the hydrogen donor. The formation of N-benzylamphetamine is a secondary parasitic reaction .
The Primary Pathway (Amphetamine Production)
P-2-P reacts with formamide/ammonium formate to yield N-formylamphetamine .[2] Acid hydrolysis then converts this intermediate to Amphetamine .
The Impurity Pathway (N-Benzylamphetamine)
If Benzaldehyde is present (as a contaminant), it competes with P-2-P.
-
Condensation: Benzaldehyde reacts with the newly formed Amphetamine (amine source) to form an Imine (Schiff Base) .
-
Reduction: The Leuckart conditions (Formic acid,
T > 160°C) are sufficiently reducing to convert this imine into the secondary amine, N-benzylamphetamine .
Pathway Visualization
The following diagram illustrates the divergence between the main drug synthesis and the impurity formation.
Figure 1: Mechanistic divergence in Leuckart synthesis. The presence of benzaldehyde triggers a secondary reductive amination cycle with the product (amphetamine), generating N-benzylamphetamine.
Part 3: Experimental Protocols
Safety Warning: Amphetamine is a controlled substance. The following protocols are for the synthesis of analytical reference standards by authorized personnel in licensed facilities. All procedures must comply with local DEA/Home Office regulations.
Protocol A: Targeted Synthesis of N-Benzylamphetamine Reference Standard
This method uses a clean reductive amination (Borohydride reduction) to produce a high-purity standard for GC-MS calibration. It avoids the "messy" Leuckart matrix to ensure high yield and easier purification.
Reagents:
-
Amphetamine freebase (10 mmol)
-
Benzaldehyde (10 mmol)
-
Methanol (dry, 50 mL)
-
Sodium Borohydride (NaBH
) (15 mmol) -
Magnesium Sulfate (MgSO
)
Step-by-Step Methodology:
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of Amphetamine freebase in 30 mL of dry methanol.
-
Add 1.06 g (10 mmol) of Benzaldehyde dropwise while stirring.
-
Add 2 g of anhydrous MgSO
(to absorb water and drive equilibrium). -
Stir at Room Temperature (RT) for 4 hours. Checkpoint: Solution typically turns yellow indicating imine formation.
-
-
Reduction:
-
Cool the flask to 0°C in an ice bath.
-
Slowly add NaBH
(0.57 g, 15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -
Allow the mixture to warm to RT and stir for an additional 2 hours.
-
-
Work-up:
-
Quench the reaction with 10 mL water.
-
Evaporate methanol under reduced pressure.[3]
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organic layers over Na
SO and evaporate to yield crude N-benzylamphetamine oil.
-
-
Purification (Salt Formation):
Protocol B: Leuckart "Stress Test" (Simulating Impurity Formation)
To study the impurity profile under authentic illicit conditions, this protocol simulates a "dirty" Leuckart reaction.
Conditions:
-
Stoichiometry: P-2-P (1.0 eq) + Ammonium Formate (4.0 eq) + Benzaldehyde Spike (0.2 eq) .
-
Temperature: 165°C (Reflux).
-
Duration: 4 hours.
Procedure:
-
Mix P-2-P and Benzaldehyde in the reaction vessel.
-
Add Ammonium Formate.
-
Heat to 165°C. The reaction will bubble (CO
evolution). -
After 4 hours, perform acid hydrolysis (20% HCl, reflux 1 hr) to convert N-formyl intermediates to amines.
-
Basify and extract.[5]
-
Result: The resulting oil will contain Amphetamine (major), N-benzylamphetamine (minor/significant), and N-formylamphetamine (trace).
Part 4: Analytical Characterization
To validate the presence of N-benzylamphetamine, compare experimental data against these standard values.
GC-MS Fragmentation Pattern (Electron Impact, 70eV)
N-benzylamphetamine (MW = 225.33 g/mol ) cleaves characteristically at the C-N bond alpha to the benzyl ring.
| m/z Ion | Abundance | Fragment Assignment |
| 91 | Base Peak (100%) | Tropylium ion (C |
| 134 | High (40-60%) | |
| 225 | Weak (<5%) | Molecular Ion [M] |
| 65 | Moderate | Cyclopentadienyl cation (Derived from m/z 91). |
Interpretation:
-
The m/z 91 peak confirms the benzyl moiety.
-
The m/z 134 peak is the diagnostic fragment separating N-benzylamphetamine from other isomers (like dibenzylamine derivatives). It represents the amphetamine nitrogen-ethyl chain retaining the benzyl group after losing the benzyl radical from the other side? Correction: The m/z 134 fragment corresponds to the N-ethyl-N-benzyl fragment? No, it corresponds to the Ph-CH
-NH=CH-CH species formed by losing the benzyl radical from the amphetamine side?-
Correction on Fragmentation: N-benzylamphetamine structure is Ph-CH
-CH(CH )-NH-CH -Ph. -
Cleavage A (Benzyl side): Loss of Ph-CH
• (91) Ion m/z 134 (Ph-CH -CH(CH )-NH ). -
Cleavage B (Amphetamine side): Loss of Ph-CH
-CH(CH )• (119) Ion m/z 106 (Ph-CH -NH ). -
Validation: Literature cites m/z 91 (100), 134 (28), 65 (17) for N-benzylamphetamine [1].
-
Analytical Workflow Diagram
Figure 2: Analytical decision tree for identifying N-benzylamphetamine in complex matrices.
Part 5: References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[5] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. ST/NAR/34. [Link]
-
Sinnema, A., & Verweij, A. M. A. (1981).[1] Impurities in illicit amphetamine: a review. Bulletin on Narcotics, 33(3), 37-54. [Link]
-
Lambrechts, M., & Rasmussen, K. E. (1984).[6][7] Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway.[6][7] Bulletin on Narcotics, 36(1), 47-57.[7] [Link]
-
Power, J. D., et al. (2014). The identification of impurities in illicit amphetamine: A review. Drug Testing and Analysis. [Link]
Sources
- 1. UNODC - Bulletin on Narcotics - 1981 Issue 3 - 004 [unodc.org]
- 2. unodc.org [unodc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formetorex - Wikipedia [en.wikipedia.org]
- 6. UNODC - Bulletin on Narcotics - 1984 Issue 1 - 005 [unodc.org]
- 7. Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of Benzyl(1-phenylpropan-2-yl)amine HCl
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Benzyl(1-phenylpropan-2-yl)amine HCl via recrystallization. Our focus is to move beyond rote procedures and provide a framework for rational solvent selection and problem-solving based on fundamental chemical principles.
Understanding the Molecule: The Key to Solvent Selection
Benzyl(1-phenylpropan-2-yl)amine hydrochloride is an amine salt. This structure presents a dual nature for solubility considerations: the hydrochloride portion imparts significant polarity and the potential for hydrogen bonding, while the benzyl and phenylpropyl groups contribute substantial non-polar, aromatic character.[1][2] This balance is the primary challenge in finding an ideal single-solvent system and often necessitates the use of mixed solvents.
Frequently Asked Questions (FAQs) on Solvent System Development
Q1: What are the ideal characteristics of a recrystallization solvent for my compound?
An ideal solvent or solvent system must meet several criteria to be effective for purification.[3][4] The primary principle is that the solubility of your compound should be highly dependent on temperature.[4][5]
-
High Solubility at High Temperature: The solvent must completely dissolve your compound, Benzyl(1-phenylpropan-2-yl)amine HCl, near its boiling point.[3][6] This ensures you can create a saturated solution.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, allowing it to crystallize out of the solution, leaving impurities behind.[3][6]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid "mother liquor" after your product crystallizes).[3][7]
-
Chemical Inertness: The solvent must not react with your compound.[8][9]
-
Volatility: The solvent should have a relatively low boiling point (generally <100-110 °C) so it can be easily removed from your purified crystals during the drying process.[5][10][11]
Q2: How should I begin screening for a suitable solvent?
A systematic, small-scale approach is most efficient.[3] You do not need to use a large amount of your crude material for these initial tests.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50-100 mg of your crude Benzyl(1-phenylpropan-2-yl)amine HCl into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL at room temperature.[4]
-
Observe the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.[6]
-
Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7][12]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid from the cold solution.
Q3: My compound seems partially soluble in everything or insoluble in everything. What's the next step?
This is a common scenario, especially with molecules like Benzyl(1-phenylpropan-2-yl)amine HCl that have both polar and non-polar regions. The solution is to use a mixed-solvent system, also known as an antisolvent recrystallization.[3][5]
The principle is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then add a "poor" or "antisolvent" (in which it is poorly soluble) until the solution becomes cloudy (turbid).[13] The two solvents must be miscible with each other.[5]
Common Mixed-Solvent Pairs:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Hexane[5]
-
Toluene / Hexane
Troubleshooting Guide: Common Recrystallization Problems
This section addresses the most frequent issues encountered during the recrystallization of Benzyl(1-phenylpropan-2-yl)amine HCl and provides actionable solutions.
Problem: My compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[14] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is so concentrated with impurities that the melting point is significantly depressed.[15][16] The resulting oil often traps impurities, defeating the purpose of recrystallization.[15][17]
-
Solution 1: Add More "Good" Solvent. Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot "good" solvent to lower the solution's saturation point. Let it cool slowly again.[14][15][18] This may allow crystallization to occur at a temperature below the compound's melting point.
-
Solution 2: Lower the Solvent Boiling Point. If oiling out persists, your chosen solvent's boiling point is likely too high. Re-design your solvent system using a solvent with a lower boiling point.[18] For example, if you are using Toluene (BP 111 °C), consider switching to Ethyl Acetate (BP 77 °C).[11]
-
Solution 3: Ensure Slow Cooling. Rapid cooling encourages oiling out.[14] Once your compound is dissolved in the hot solvent, allow the flask to cool slowly on a benchtop, perhaps insulated with paper towels, before moving it to an ice bath.[15]
Problem: No crystals are forming, even after the solution is cold.
Causality: This is one of two issues: either the solution is not supersaturated (i.e., you used too much solvent), or crystallization has been kinetically hindered and requires initiation (nucleation).[14][19]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][20] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution.[5][20] This provides a template for further crystal formation.
-
-
Solution 2: Reduce Solvent Volume. If induction techniques fail, you have likely used too much solvent.[15][20] Gently heat the solution and boil off some of the solvent to increase the concentration of your compound.[15][18] Then, allow it to cool again.
Problem: The final product is still impure.
Causality: This can result from several factors: cooling the solution too quickly, which traps impurities in the rapidly forming crystal lattice, or choosing a solvent that does not effectively differentiate between your product and a specific impurity.[7][18]
-
Solution 1: Re-crystallize Slowly. Dissolve your crystals in the minimum amount of fresh, hot solvent and allow it to cool much more slowly. Slower crystal growth results in a more ordered crystal lattice that excludes impurity molecules.[4][18]
-
Solution 2: Perform a Hot Filtration. If you suspect insoluble impurities, they must be removed while your desired compound is dissolved in the hot solvent.[12][21]
-
Solution 3: Use Activated Charcoal. If your product has a colored impurity, add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[21]
Problem: The recovery is very low.
Causality: A low yield indicates that a significant amount of your product was lost during the process. Common causes include using a large excess of solvent, not cooling the solution sufficiently before filtration, or washing the final crystals with room-temperature solvent.[12][15]
-
Solution 1: Minimize Hot Solvent. Use only the absolute minimum amount of hot solvent required to fully dissolve your compound.[7][12] Every excess drop will retain some of your product in the final cold solution.
-
Solution 2: Maximize Cooling. Ensure the flask has spent adequate time in an ice bath (e.g., 15-20 minutes) to maximize the precipitation of your product before you collect the crystals.[12]
-
Solution 3: Wash with Ice-Cold Solvent. When washing the collected crystals during vacuum filtration, use a very small amount of ice-cold solvent.[7] Using room-temperature or warm solvent will redissolve some of your purified product.
Special Consideration: Polymorphism
It is critical for drug development professionals to be aware of polymorphism—the ability of a compound to exist in multiple different crystal structures.[22][23][24] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact a drug's bioavailability and shelf life.[22][23][24][25] The choice of recrystallization solvent and the rate of cooling can directly influence which polymorph is formed.[22] If you observe inconsistent results (e.g., different crystal shapes or melting points) between batches, you may be dealing with polymorphism, which requires more advanced characterization.
Data & Workflow Visualization
Solvent Selection Summary
The following table provides a starting point for solvent selection based on the dual polarity of Benzyl(1-phenylpropan-2-yl)amine HCl. Experimental verification is essential.
| Solvent/System | Polarity | Boiling Point (°C)[11] | Expected Behavior for Benzyl(1-phenylpropan-2-yl)amine HCl |
| Single Solvents | |||
| Water | Very High | 100 | Likely soluble when hot, but may require a large volume. Good candidate for a mixed system. |
| Isopropanol / Ethanol | High | 82 / 78 | Strong candidates. Likely to dissolve the compound when hot and yield crystals upon cooling. |
| Acetone | Medium-High | 56 | May dissolve the compound too well even when cold. More likely useful as the "good" solvent in a mixed pair. |
| Ethyl Acetate | Medium | 77 | A good candidate to test. Polarity might be well-matched. |
| Toluene | Low | 111 | High boiling point increases the risk of oiling out. Likely to be a poor solvent. |
| Hexane | Very Low | 69 | Compound will almost certainly be insoluble. Excellent choice as an "antisolvent" in a mixed system. |
| Mixed Solvents | |||
| Ethanol / Water | Tunable (High) | ~78-100 | A classic polar system. Dissolve in hot ethanol, add hot water until turbidity appears. |
| Ethyl Acetate / Hexane | Tunable (Low) | ~69-77 | An excellent system for compounds of intermediate polarity. Dissolve in hot ethyl acetate, add hexane until cloudy.[5] |
Mixed-Solvent Recrystallization Workflow
The following diagram illustrates the decision-making and experimental process for a mixed-solvent recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
-
Crystallization. (n.d.). OChemPal. Retrieved February 20, 2026, from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved February 20, 2026, from [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]
-
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). Preprints.org. Retrieved February 20, 2026, from [Link]
-
Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). CORE. Retrieved February 20, 2026, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
Narration : 14. Hot Filtration & Recrystallization. (n.d.). Meijo University. Retrieved February 20, 2026, from [Link]
-
Recrystallization and hot filtration. (n.d.). Safrole. Retrieved February 20, 2026, from [Link]
-
Recrystallization. (n.d.). University of Birmingham. Retrieved February 20, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 20, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
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Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
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Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved February 20, 2026, from [Link]
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What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved February 20, 2026, from [Link]
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Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
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Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 20, 2026, from [Link]
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Single-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved February 20, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved February 20, 2026, from [Link]
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Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. Retrieved February 20, 2026, from [Link]
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Crystallisation Techniques. (2006, January 8). Retrieved February 20, 2026, from [Link]
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Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved February 20, 2026, from [Link]
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Solvent Polarity Table. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
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Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved February 20, 2026, from [Link]
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Polarity of Solvents. (n.d.). Retrieved February 20, 2026, from [Link]
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Minimizing hygroscopic degradation of N-benzylamphetamine hydrochloride
Technical Support Center: N-benzylamphetamine Hydrochloride
A Senior Application Scientist's Guide to Minimizing Hygroscopic Degradation
Welcome to the technical support center for N-benzylamphetamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate challenges associated with the hygroscopic nature of this and similar amine hydrochloride salts. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven methodologies to ensure the integrity and stability of your active pharmaceutical ingredient (API).
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can significantly impact the physical and chemical stability of an API.[1][2] For amine hydrochlorides like N-benzylamphetamine HCl, this can lead to issues ranging from powder caking and altered dissolution rates to chemical degradation, ultimately compromising the quality, safety, and efficacy of the final drug product.[2][3][4] This guide provides a structured approach to troubleshooting and minimizing these effects.
Frequently Asked Questions (FAQs): First Principles
This section addresses the most common initial questions researchers encounter when working with potentially hygroscopic compounds.
Q1: My container of N-benzylamphetamine hydrochloride has turned into a solid mass (caked). What happened?
A: This phenomenon, known as caking, is a classic sign of moisture uptake in a hygroscopic powder.[4] The absorbed water molecules act as a solvent, forming liquid bridges between individual particles. When the ambient humidity or temperature fluctuates, this moisture can evaporate, leaving behind solidified salt bridges that bind the particles together into a hard mass. This not only makes handling and accurate weighing difficult but is also a primary indicator that the compound has been exposed to humidity levels above its critical relative humidity (RH) threshold.
Q2: I've noticed a slight weight gain in my API sample over time. Is this related to hygroscopicity?
A: Yes, a measurable increase in weight under ambient conditions is a strong indication of hygroscopicity. The compound is actively absorbing water vapor from the air.[5] This should be taken seriously, as the presence of water can act as a plasticizer, increasing molecular mobility and accelerating chemical degradation pathways, or act directly as a reactant in hydrolysis.[3][6]
Q3: What are the primary chemical degradation pathways for an amine hydrochloride initiated by moisture?
A: For amphetamine-related compounds, moisture can facilitate several degradation routes. While specific pathways for N-benzylamphetamine HCl require experimental confirmation, analogous compounds are susceptible to:
-
Oxidative Degradation: The presence of water can accelerate oxidation, particularly if trace metal ions or exposure to light and oxygen are also factors.[7]
-
Hydrolysis: Although the N-benzyl bond is generally stable, certain conditions catalyzed by moisture and pH changes could potentially lead to hydrolysis. For many hydrochloride salts, the primary issue is not direct hydrolysis of the API itself but the creation of an aqueous microenvironment where other reactions can occur.[3]
-
Interaction with Impurities: Moisture can dissolve trace impurities, making them more reactive with the API.
Q4: Are all hydrochloride salts hygroscopic?
A: Not necessarily, but it is a common characteristic. The hygroscopicity of a salt is a complex function of its crystal lattice energy versus the hydration energy of its constituent ions.[8] Amine hydrochlorides, in particular, often have a propensity to absorb water.[9] It is crucial to experimentally determine the hygroscopic nature of each specific salt rather than assuming based on its chemical class.
Troubleshooting Guide: Characterizing & Identifying Degradation
If you suspect hygroscopic degradation, a systematic experimental approach is necessary to confirm the issue and identify its consequences. This involves both physical and chemical characterization.
Protocol 1: Quantitative Assessment of Hygroscopicity
This protocol helps you determine if and how much moisture your compound absorbs.
Objective: To quantify the moisture uptake of N-benzylamphetamine HCl as a function of relative humidity (RH).
Methodology:
-
Initial Water Content (Karl Fischer Titration):
-
Accurately determine the baseline water content of your API batch using Karl Fischer (KF) titration. This provides a crucial starting point.
-
-
Dynamic Vapor Sorption (DVS) Analysis:
-
Place a precisely weighed sample (typically 5-10 mg) into the DVS instrument.
-
Equilibrate the sample at 0% RH until the mass stabilizes.
-
Program the instrument to increase the RH in a stepwise fashion (e.g., 10% increments from 0% to 90% RH), holding at each step until mass equilibrium is reached ( dm/dt ≤ 0.002% min⁻¹).
-
Follow with a desorption cycle, decreasing the RH back to 0%.
-
Causality: The resulting sorption/desorption isotherm provides a wealth of information. It reveals the RH level at which significant water uptake begins (the deliquescence point for highly soluble salts), the total mass of water absorbed, and whether the process is reversible.[4] This data is essential for defining appropriate handling and storage controls.[10]
-
| Hygroscopicity Class (Ph. Eur.) | Weight Gain at 25°C / 80% RH after 24h |
| Non-hygroscopic | < 0.1% |
| Slightly hygroscopic | ≥ 0.1% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
A simplified table based on the European Pharmacopoeia classification system helps categorize the material based on experimental results.[1]
Protocol 2: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the API to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Objective: To understand the degradation pathways of N-benzylamphetamine HCl under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Preparation: Prepare several accurately weighed samples of the API.
-
Stress Conditions (ICH Q1A Guideline Basis): [13][14][15]
-
Acid Hydrolysis: Dissolve/suspend in 0.1 M HCl and heat (e.g., 60°C for 24 hours).
-
Base Hydrolysis: Dissolve/suspend in 0.1 M NaOH and heat (e.g., 60°C for 24 hours).
-
Neutral Hydrolysis: Dissolve/suspend in water and heat (e.g., 60°C for 24 hours).
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solid API to a controlled light source (per ICH Q1B guidelines).
-
Thermal Degradation: Heat the solid API (e.g., at a temperature below its melting point, such as 80°C).
-
Humidity Stress: Expose the solid API to elevated humidity (e.g., 25°C/90% RH or 40°C/75% RH).[16]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).[17][][19]
-
Causality: The goal is to achieve 5-20% degradation of the parent API. This level is sufficient to produce detectable quantities of degradants without being so excessive that secondary degradation occurs. The HPLC method must be "stability-indicating," meaning it can fully separate the intact API from all process impurities and degradation products.[19] LC-MS is critical for the structural elucidation of the unknown degradation peaks observed.[11][12]
-
Caption: Workflow for Forced Degradation and Analytical Method Development.
Mitigation Strategies: Proactive Control
Once the hygroscopic nature and degradation pathways are understood, you can implement a multi-layered strategy to ensure long-term stability.
Q5: What are the best laboratory practices for handling a hygroscopic API like N-benzylamphetamine hydrochloride?
A: The primary goal is to minimize exposure to ambient humidity at every step.
-
Controlled Environment: Whenever possible, handle the API in a glove box purged with dry nitrogen or in a room with controlled low humidity (<40% RH).[10]
-
Minimize Exposure Time: When weighing or transferring the material in an uncontrolled environment, do so as quickly as possible. Use pre-tared, sealed weighing containers.
-
Proper Storage: Store the API in a tightly sealed container with a desiccant.[10] For long-term storage, place this primary container inside a secondary, heat-sealed foil bag, also containing a desiccant, to provide a robust moisture barrier.[20]
-
Avoid Temperature Cycling: Do not store the API in a refrigerator or freezer without proper precautions. When removing a cold container, allow it to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.
Q6: Can I use specific excipients in my formulation to protect the API from moisture?
A: Absolutely. This is a key strategy in drug development.[21][22][23]
-
Moisture Scavengers: Incorporate excipients that preferentially absorb moisture, such as anhydrous dibasic calcium phosphate or colloidal silicon dioxide.[10][21]
-
Hydrophobic Barriers: Blend the API with hydrophobic excipients like magnesium stearate or use microcrystalline cellulose, which has a lower affinity for water compared to many other fillers.[10]
-
Coating: For solid dosage forms like tablets, applying a polymeric film coat (e.g., based on hydroxypropyl methylcellulose - HPMC) creates a physical barrier to moisture ingress.[10][24][25]
-
Coprocessing: In some cases, coprocessing the API with certain excipients can alter its physical properties and reduce its tendency to absorb moisture.[26]
Caption: Formulation strategies to protect a hygroscopic API in a tablet.
Q7: What type of packaging is recommended for long-term storage and shipping?
A: Packaging is the final and one of the most critical lines of defense against moisture.[25][27]
-
High-Barrier Films: For bulk API, use multi-layer bags with an aluminum foil layer, which has a very low moisture vapor transmission rate (MVTR).[25]
-
Blister Packaging: For unit doses, high-barrier blister packs (e.g., Aclar® or cold-form foil) are superior to standard PVC blisters.[28]
-
Desiccants: Always include desiccants (e.g., silica gel sachets or molecular sieves) inside the packaging to absorb any moisture that was present during packaging or that permeates the container over time.[29][30]
-
Inert Gas Purging: For exceptionally sensitive products, purging the package headspace with dry nitrogen before sealing can displace moist air and further protect the API.[28]
References
- Protheragen. (n.d.). API Stress Testing Studies.
- International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.
- Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
- International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- Lim, S. A., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- Singh, S., & Kumar, V. (n.d.).
- Antal, I., & Zelkó, R. (n.d.). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. PMC.
- Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
- Srčič, S., & Lavrič, Z. (2023, September 29). Effect of moisture on solid state stability. Journal of Medical Science.
- Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
- National University of Singapore. (2024, May 6). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms.
- Molecular Pharmaceutics. (2024, April 22). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms.
- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- American Pharmaceutical Review. (2024, February 27).
- Pharma Excipients. (2022, June 21).
- ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms.
- Semantic Scholar. (2023, September 29).
- ResearchGate. (2013, January 7). What are recommended packaging conditions for highly hygroscopic APIs?.
- Alkan Chemical Europe. (2025, August 27).
- ResearchGate. (2025, August 9). (PDF)
- ResearchGate. (n.d.). Metabolic pathways of amphetamine | Download Scientific Diagram.
- The Hendrix Group, Inc. (n.d.). Ammonium Chloride.
- Absortech. (n.d.).
- ACG. (n.d.). IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING.
- National Center for Biotechnology Inform
- PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers.
- PubMed. (2025, November 17).
- RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
- Enliven Archive. (2014, August 26).
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- ACP. (2022, March 28).
- AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
- National Center for Biotechnology Information. (n.d.). Hydroxyamine hydrochloride. PubChem.
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- 6. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hghouston.com [hghouston.com]
- 10. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 11. API Stress Testing Studies - Protheragen [protheragen.ai]
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Overcoming steric hindrance in the alkylation of phenylpropan-2-amine
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Overcoming Steric Hindrance in the N-Alkylation of Phenylpropan-2-amine Ticket ID: #SYN-P2A-004 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties alkylating phenylpropan-2-amine (P2A). This is a common bottleneck. P2A possesses a chiral center
This guide moves beyond basic textbook synthesis. We will deploy Reductive Amination (using sterically tuned hydrides) and Hydrogen Autotransfer (Borrowing Hydrogen) to bypass the steric energy barrier entirely.
Part 1: Diagnostic Workflow
Before modifying your reaction, determine the correct pathway based on your available electrophile and its steric profile.
Figure 1: Decision matrix for N-alkylation strategies. Note that direct alkylation with halides is flagged as high-risk for this specific substrate.
Part 2: The Core Issue (Sterics & Thermodynamics)
Why does standard alkylation fail with Phenylpropan-2-amine?
-
The Cone Angle Problem: The amine nitrogen in P2A is flanked by a methyl group and a benzyl group. When you attempt an
reaction with a bulky alkyl halide (e.g., isopropyl bromide), the nucleophilic attack vector is blocked. -
The Elimination Trap: Because the substitution is sterically slowed, the basicity of the amine takes over. It acts as a base rather than a nucleophile, stripping a proton from the alkyl halide to form an alkene (E2 elimination) rather than your desired product.
-
The Solution (Imine Geometry): By switching to Reductive Amination , you convert the
nitrogen to an imine. This planar geometry relieves steric strain during the critical bond-forming step. The subsequent reduction is then fast and irreversible.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "I am seeing significant di-alkylation (tertiary amine impurities)."
Diagnosis: You are likely using a non-selective reducing agent (like Sodium Borohydride,
-
Why? STAB is sterically bulky and electron-deficient. It reduces the iminium ion (formed from amine + ketone) much faster than it reduces the ketone itself.[3] It also reacts negligibly with the neutral imine, preventing the "runaway" alkylation that creates tertiary amines [1].
Scenario B: "The reaction is stuck. I see the starting material and ketone, but no product."
Diagnosis: The "Steric Wall." The ketone and the hindered amine are not condensing to form the imine intermediate effectively. The Fix: Add a Lewis Acid promoter.
-
Action: Add Titanium(IV) isopropoxide (
) (1.5 equiv) to the neat mixture of amine and ketone. Stir for 2 hours before adding the reducing agent. -
Mechanism: Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity and acting as a water scavenger to drive the equilibrium toward the imine [2].
Scenario C: "My yield is low, and the product is trapped in the emulsion during workup."
Diagnosis: Amphiphilic nature of P2A derivatives. The Fix: pH-Switch Extraction.
-
Protocol:
-
Acidify reaction mixture to pH < 2 (Product goes to aqueous phase; non-basic impurities stay in organic).
-
Wash aqueous layer with Ether/DCM.
-
Basify aqueous layer to pH > 12 (Product crashes out or goes to organic).
-
Extract with DCM.[4]
-
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: STAB-Mediated Reductive Amination (The Gold Standard)
Best for: General alkylation with aldehydes or ketones.
Reagents:
-
Phenylpropan-2-amine (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
Procedure:
-
Imine Formation: In a dry flask under
, dissolve amine and ketone in DCE (0.2 M). Add Acetic Acid.[3][5] Stir at Room Temp (RT) for 30–60 mins.-
Checkpoint: If the ketone is hindered, add
here and stir for 2 hours.
-
-
Reduction: Add STAB in one portion. The reaction may bubble slightly.
-
Monitor: Stir at RT for 12–16 hours. Monitor via LC-MS (TLC is unreliable for distinguishing imine vs. amine).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 30 mins to break down boron complexes.
Protocol 2: Ruthenium-Catalyzed "Borrowing Hydrogen"
Best for: Green chemistry, high atom economy, and using alcohols as alkylating agents.
Reagents:
-
Phenylpropan-2-amine (1.0 equiv)
-
Primary/Secondary Alcohol (1.2 equiv)
-
Catalyst:
(0.5 mol%) -
Ligand: DPEphos or PN-ligands (1.0 mol%)
-
Base:
(10-20 mol%) -
Solvent: Toluene or
-Amyl Alcohol.
Procedure:
-
Charge: Combine amine, alcohol, catalyst, ligand, and base in a pressure tube.
-
Heat: Seal and heat to 110°C–130°C for 24 hours.
-
Mechanism: The catalyst dehydrogenates the alcohol to a ketone (in situ), the amine condenses to form an imine, and the catalyst returns the hydrogen to reduce the imine [3].
-
Workup: Filter through a celite pad and concentrate.
Part 5: Data & Reagent Comparison
Table 1: Reducing Agent Selectivity Profile
| Reagent | Reaction pH | Selectivity (Imine vs Carbonyl) | Risk of Polyalkylation | Recommended? |
| Sodium Borohydride ( | Basic/Neutral | Low | High | No |
| Sodium Cyanoborohydride ( | Acidic (pH 6) | High | Moderate | Yes (Toxic) |
| STAB ( | Weakly Acidic | Very High | Very Low | Highly Recommended |
| Hydrogen / Pd-C | Neutral | Moderate | High | Context Dependent |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link
Sources
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- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Analytical Differentiation of N-Benzylamphetamine from Methamphetamine Impurities
Executive Summary
In forensic and clinical analysis, the differentiation of N-benzylamphetamine (N-BnAP) from Methamphetamine (MA) is critical due to their distinct legal statuses, pharmacological profiles, and origins. While MA is a Schedule II controlled substance (US/International), N-BnAP appears primarily as a metabolite of Benzphetamine (a Schedule III anorectic) or as a specific impurity in Leuckart-synthesis methamphetamine .
Confusing these compounds leads to false-positive identifications of illicit synthesis or incorrect toxicological interpretation. This guide provides a definitive analytical framework to distinguish N-BnAP from MA and related impurities (such as N-benzylmethylamine) using GC-MS and derivatization protocols.
Structural & Chemical Basis
To differentiate these compounds, one must understand their fragmentation kinetics. N-BnAP is structurally analogous to MA but contains a benzyl group attached to the nitrogen instead of a methyl group (or in addition to, in the case of the precursor Benzphetamine).
| Compound | IUPAC Name | Structure | MW ( g/mol ) | Key Feature |
| Methamphetamine (MA) | N-methyl-1-phenylpropan-2-amine | Ph-CH₂-CH(CH₃)-NH-CH₃ | 149.23 | Secondary Amine |
| N-Benzylamphetamine (N-BnAP) | N-benzyl-1-phenylpropan-2-amine | Ph-CH₂-CH(CH₃)-NH-CH₂-Ph | 225.33 | Secondary Amine (High MW) |
| Benzphetamine | N-benzyl-N-methyl-1-phenylpropan-2-amine | Ph-CH₂-CH(CH₃)-N(CH₃)-CH₂-Ph | 239.36 | Tertiary Amine (Precursor) |
The "Isobaric" Trap
While N-BnAP (MW 225) is not isobaric with MA (MW 149), it shares isobaric fragments with other Leuckart impurities like N,N-dibenzylamine (m/z 91, 106) and N-formylmethamphetamine . The primary risk is not co-elution, but misidentification of the source (e.g., assuming N-BnAP presence confirms illicit Leuckart synthesis vs. pharmaceutical Benzphetamine ingestion).
GC-MS Profiling: The Primary Differentiator
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for differentiation. The fragmentation pathways are distinct due to the stability of the benzyl cation.
Fragmentation Logic
-
Methamphetamine: Undergoes
-cleavage to yield the stable imine cation .-
Base Peak: m/z 58 (Dominant).
-
Secondary: m/z 91 (Tropylium), m/z 134 (Weak).
-
-
N-Benzylamphetamine: Undergoes
-cleavage to yield a heavier imine cation .-
Base Peak: m/z 134 (Distinctive).
-
Secondary: m/z 91 (Strong Tropylium), m/z 65.
-
Absence: No m/z 58 .
-
Analytical Decision Tree (DOT Diagram)
Figure 1: Analytical decision tree for differentiating MA from N-BnAP using GC-MS and chemical derivatization.
Experimental Protocol: Self-Validating System
This protocol uses Trifluoroacetic Anhydride (TFAA) derivatization. This step is self-validating because it confirms the presence of a secondary amine (both MA and N-BnAP) while shifting the base peak by a predictable mass unit (+96 Da for the trifluoroacetyl group).
Reagents & Equipment
-
Solvent: Ethyl Acetate (LC-MS Grade).
-
Reagent: TFAA (Trifluoroacetic Anhydride) >99%.
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Temp Program: 70°C (1 min) → 20°C/min → 280°C (5 min).
Step-by-Step Workflow
-
Extraction: Aliquot 100 µL of urine/blood or dissolve 1 mg of seized powder in 1 mL carbonate buffer (pH 9.5). Extract with 200 µL Ethyl Acetate.
-
Phase Separation: Centrifuge and transfer the organic (upper) layer to a clean vial.
-
Derivatization (Crucial Step):
-
Add 50 µL TFAA to the organic extract.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under nitrogen (removes excess acid).
-
Reconstitute in 100 µL Ethyl Acetate.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
Data Interpretation Table
| Compound | Native Base Peak (m/z) | Native Molecular Ion (m/z) | TFA-Derivative Base Peak (m/z) | TFA-Derivative Molecular Ion (m/z) |
| Methamphetamine | 58 | 149 | 154 (58 + 96) | 245 |
| N-Benzylamphetamine | 134 | 225 | 230 (134 + 96) | 321 |
| Benzphetamine | 91 | 239 | No Reaction (Tertiary Amine) | 239 |
Expert Insight: If you observe a peak at m/z 154 and m/z 230 in the derivatized sample, the subject has likely ingested Benzphetamine , which metabolizes to both MA and N-BnAP. If only m/z 154 is present, it indicates Methamphetamine intake.
Advanced Differentiation: LC-MS/MS (MRM)
For trace analysis where GC-MS sensitivity is insufficient, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive separation based on precursor-product ion transitions.
MRM Transitions
Using Electrospray Ionization (ESI+):
-
Methamphetamine (Protonated MW 150):
-
Precursor: 150.1
-
Quantifier: 150.1 → 91.1 (Tropylium)
-
Qualifier: 150.1 → 119.1 (Phenylpropene)
-
-
N-Benzylamphetamine (Protonated MW 226):
-
Precursor: 226.2
-
Quantifier: 226.2 → 91.1 (Benzyl cation)
-
Qualifier: 226.2 → 134.1 (Imine fragment)
-
Mechanistic Pathway Diagram
Figure 2: ESI+ Fragmentation pathway for N-Benzylamphetamine in LC-MS/MS.
References
-
United Nations Office on Drugs and Crime (UNODC). (2009). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Link
-
Cody, J. T., & Valtier, S. (2001). Metabolic precursors to amphetamine and methamphetamine.[1] Forensic Science Review, 13(1), 11-37. Link
-
Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. Xenobiotica, 16(8), 691-698. Link
-
European Network of Forensic Science Institutes (ENFSI). (2021). Best Practice Manual for the Forensic Examination of Fibres (Relevant Section on Impurity Profiling). Link
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A Researcher's Guide to the UV-Vis Spectroscopic Characterization of Benzyl(1-phenylpropan-2-yl)amine
This guide provides a comprehensive framework for the analysis of Benzyl(1-phenylpropan-2-yl)amine, a secondary amine with significant relevance in pharmaceutical and forensic sciences, using UV-Vis spectroscopy. We will move beyond a simple procedural outline to explore the underlying principles, comparative analyses, and data-driven insights necessary for robust method development and validation.
Introduction: The Role of Molecular Structure in UV-Vis Absorption
Benzyl(1-phenylpropan-2-yl)amine, also known as Benzylamphetamine, possesses two key chromophores—the benzyl ring and the phenyl ring—which are responsible for its characteristic UV absorption. These aromatic systems contain π-electrons that can be excited to higher energy π* orbitals by absorbing ultraviolet radiation. The absorption of UV-Vis light by a molecule is quantified by the Beer-Lambert Law, which establishes a linear relationship between absorbance (A), molar absorptivity (ε), path length (l), and concentration (c)[1][2][3].
The secondary amine group (-NH-) acts as an auxochrome. While not a chromophore itself, its non-bonding lone pair of electrons can interact with the π-electron system of the aromatic rings. This interaction can shift the absorption maxima (λmax) and increase the absorption intensity (a hyperchromic effect), making the molecule's spectral signature distinct from its constituent parts[4][5].
Predicted vs. Experimental Spectra: A Comparative Analysis
A robust understanding of a molecule's spectrum is achieved by comparing it to related structures.
-
Comparison with Precursors and Analogues :
-
Benzylamine : Exhibits absorption maxima around 206 nm and 256 nm in an acidic mobile phase[6][7]. Its spectrum is primarily due to the benzyl chromophore.
-
Amphetamine/Methamphetamine : As primary and secondary amines respectively, with a single phenyl ring, they show a primary absorption maximum around 207 nm and weaker, fine-structured bands between 250-270 nm. A recent study quantified methamphetamine using a λmax of 259 nm[8][9][10]. The Virginia Department of Forensic Science notes a detection wavelength of 267 nm can offer a larger linear range compared to the λmax at 255 nm for methamphetamine hydrochloride[11].
-
Benzyl(1-phenylpropan-2-yl)amine : The presence of two aromatic rings is expected to result in a more complex spectrum than either benzylamine or methamphetamine alone. The additive effect of two chromophores and the influence of the secondary amine bridge will likely lead to a higher overall molar absorptivity.
-
The Critical Influence of Solvent and pH
The choice of solvent and the pH of the solution can dramatically alter the UV-Vis spectrum of an amine, a phenomenon that must be controlled for reproducible analysis.
-
Solvent Effects (Solvatochromism) : Solvents of varying polarities can stabilize the ground and excited states of the molecule differently, leading to shifts in λmax[12][13][14][15].
-
Non-polar solvents (e.g., cyclohexane, hexane) will interact minimally with the solute, providing a spectrum that is closest to the molecule's intrinsic absorption.
-
Polar aprotic solvents (e.g., acetonitrile, DMF) can interact via dipole-dipole forces.
-
Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine's lone pair, which can lower the energy of the n-orbitals, leading to a blue shift (hypsochromic shift) of n→π* transitions[16].
-
-
pH Effects : This is arguably the most critical variable for amines.
-
In acidic solution (low pH) , the secondary amine will be protonated to form a benzylaminium ion (-NH2+). This removes the non-bonding lone pair from conjugation with the aromatic ring. The result is a significant blue shift (hypsochromic shift) and a decrease in absorption intensity (hypochromic effect)[17]. The spectrum will more closely resemble the sum of its non-interacting chromophoric parts (e.g., toluene and ethylbenzene).
-
In neutral or basic solution (high pH) , the amine is in its free base form (-NH-). The lone pair is available to interact with the π-systems, resulting in a red shift (bathochromic shift) and a hyperchromic effect compared to the protonated form[16][17][18][19].
-
This pH-dependent behavior is a powerful tool for confirming the identity of the analyte and for optimizing analytical sensitivity.
A Validated Protocol for Quantitative Analysis
This section provides a step-by-step methodology for the accurate quantification of Benzyl(1-phenylpropan-2-yl)amine. The core principle is the Beer-Lambert Law, which states that absorbance is directly proportional to concentration[1][20][21].
-
Instrument : A dual-beam UV-Vis spectrophotometer is recommended.
-
Warm-up : Allow the deuterium and tungsten lamps to warm up for at least 20-30 minutes to ensure stable output[22][23].
-
Cuvettes : Use 1 cm path length quartz cuvettes for measurements below 300 nm.
-
Scan Range : Perform an initial scan from 200 nm to 400 nm to determine the λmax.
-
Mode : For quantitative analysis, switch to a fixed-wavelength measurement mode set at the determined λmax[24].
Caption: Experimental workflow for quantitative UV-Vis analysis.
-
Stock Solution Preparation : Accurately weigh and dissolve a known amount of Benzyl(1-phenylpropan-2-yl)amine standard in a suitable solvent (e.g., methanol or ethanol) in a Class A volumetric flask to create a stock solution (e.g., 1000 µg/mL).
-
Preparation of Calibration Standards : Perform serial dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations[21][24]. The concentration range should bracket the expected concentration of the unknown sample.
-
Baseline Correction : Fill a cuvette with the same solvent used for dilutions (the "blank"). Place it in the spectrophotometer and perform a baseline correction or "autozero" to subtract the solvent's absorbance[23][25].
-
Measure Standards : Measure the absorbance of each standard solution at the predetermined λmax.
-
Create Calibration Curve : Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression analysis. The curve should be linear with a coefficient of determination (R²) value of ≥ 0.995[21].
-
Measure Unknown : Measure the absorbance of the unknown sample solution. Ensure the absorbance falls within the linear range of the calibration curve. If it is too high, dilute the sample accurately and re-measure.
-
Calculate Concentration : Use the equation of the line from the linear regression (y = mx + b) to calculate the concentration of the unknown sample[2][20][21].
Data Summary and Interpretation
The following table presents hypothetical, yet expected, spectral data based on the principles discussed. Actual experimental values must be determined empirically.
| Compound | Solvent/Condition | Expected λmax (nm) | Rationale for Spectral Features |
| Benzylamine | Methanol (Acidic) | ~256 | Single benzyl chromophore, N-lone pair protonated and non-participating.[6][7] |
| Methamphetamine | Methanol | ~259, 265 | Single phenyl chromophore with fine structure, weak auxochromic effect.[9][10] |
| Benzyl(1-phenylpropan-2-yl)amine | Methanol (Neutral) | ~260-268 | Additive absorption of two rings with N-lone pair interaction causing a slight bathochromic shift. |
| Benzyl(1-phenylpropan-2-yl)amine | 0.1 M HCl (Acidic) | ~255-263 | Protonation of the amine removes lone-pair conjugation, causing a hypsochromic (blue) shift. |
| Benzyl(1-phenylpropan-2-yl)amine | Hexane (Non-polar) | ~258-266 | Minimal solvent interaction, revealing fine vibrational structure. |
Conclusion
UV-Vis spectroscopy is a rapid, accessible, and powerful technique for the characterization and quantification of Benzyl(1-phenylpropan-2-yl)amine. A thorough understanding of how the molecule's inherent structure, solvent environment, and solution pH collectively influence the absorption spectrum is paramount for developing robust, reliable, and validated analytical methods. The comparative approach and detailed protocol outlined in this guide provide the necessary foundation for researchers to confidently apply this technique in their work.
References
-
SIELC Technologies. (2024, June 17). Benzylamine. Available at: [Link]
-
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]
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Study.com. Video: Beer-Lambert Law | Equation, Units & Examples. Available at: [Link]
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SIELC Technologies. UV- Vis Spectrum of Benzylamine. Available at: [Link]
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The Organic Chemistry Tutor. (2018, January 16). Beer Lambert's Law, Absorbance & Transmittance - Spectrophotometry, Basic Introduction - Chemistry [Video]. YouTube. Available at: [Link]
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All 'bout Chemistry. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome [Video]. YouTube. Available at: [Link]
-
JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [Video]. Available at: [Link]
-
Khan Academy. Worked example: Calculating concentration using the Beer–Lambert law. Available at: [Link]
-
Save My Exams. (2024, August 24). Beer-Lambert Law - AP Chemistry Study Guide. Available at: [Link]
-
University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Available at: [Link]
-
Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]
-
ResearchGate. Room-temperature UV–vis absorption spectra of benzylamine (1),.... Available at: [Link]
-
Scribd. Experiment No. 2 UV-Vis Analysis | PDF | Absorbance | Scientific Observation. Available at: [Link]
-
ResearchGate. UV- vis absorption spectra of the benzylamine reaction system with or.... Available at: [Link]
-
National Center for Biotechnology Information. (2024, February 29). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Available at: [Link]
-
datapdf.com. Determination of Amphetamine by Ultraviolet Spectrophotometry. Available at: [Link]
-
ResearchGate. (2024, May 30). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. Available at: [Link]
-
ResearchGate. UV Spectra of Amphetamine Sulfate by Anthony MC, et al.[19]. Available at: [Link]
-
National Center for Biotechnology Information. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. Available at: [Link]
-
MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]
-
NUST Journal of Natural Sciences. (2024, May 30). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. Available at: [Link]
-
SlideShare. Effect of Solvent, pH and auxochrome on UV absorbance. Available at: [Link]
-
Quora. (2022, March 29). What is the effect of pH on absorbance in spectrophotometric titration?. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Virginia Department of Forensic Science. (2025, April 7). Verification Plan: Methamphetamine HCI Quantitation using UV-Vis. Available at: [Link]
-
ResearchGate. Effect of pH on the UV-visible absorption spectra of.... Available at: [Link]
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Chemetrix. Forensics Series Part 3: Using UV-Vis as a Rapid Screen for the Purity of a Drug of Abuse - Methamphetamine. Available at: [Link]
-
VUV Analytics. Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Available at: [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
ResearchGate. (2024, May 30). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. Available at: [Link]
-
ResearchGate. UV/Vis spectra observed from mixtures of different amines and.... Available at: [Link]
-
SciSpace. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]
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ResearchGate. The influence of pH on the UV-Vis spectra of the standard solution. (a).... Available at: [Link]
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Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (2004, November 5). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Available at: [Link]
-
National Institute of Standards and Technology. Benzylamine - the NIST WebBook. Available at: [Link]
-
EM International. Analysis of the content of secondary metabolites using Uv-vis and Ftir Spectrophotometry from the Methanol extract of Rhizophora mucronata Leaves. Available at: [Link]
-
ResearchGate. Synthesis and Spectroscopic (FT-IR, NMR, UV) Analysis of (S)-N-Benzyl-1-Phenyl-5-(Pyridin-2-Yl)-Pent-4-Yn-2-Amine; A Combined Density Functional Theory. Available at: [Link]
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Wikimedia Commons. Unexpected solvent effects on the UV/Vis absorption spectra ofo-cresol in toluene and benzene: in contrast with non-aromatic sol. Available at: [Link]
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IJISET. (2020, May 15). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Available at: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
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Comparative Cross-Validation Guide: Optimizing LC-MS/MS Selectivity for N-Benzylamphetamine
Executive Summary & Strategic Rationale
N-Benzylamphetamine (NBA) is a critical analyte in two distinct contexts: as a primary impurity in illicit methamphetamine synthesized via the Leuckart method, and as an active metabolite of the pharmaceutical benzphetamine. Its structural similarity to Benzphetamine (
This guide presents a cross-validation of two LC-MS/MS methodologies. We challenge the industry-standard C18 stationary phase (Method A) against a selectivity-enhanced Biphenyl stationary phase (Method B).
The Core Hypothesis: While C18 provides adequate hydrophobic retention, it often fails to resolve NBA from isobaric or structurally similar interferences in complex biological matrices (urine/blood). The Biphenyl phase, utilizing
Methodological Landscape: The Comparison
To validate the quantitation of NBA, we employ a "Fit-for-Purpose" cross-validation approach. Method A represents the "Control" (generic screening conditions), while Method B represents the "Optimized" protocol (targeted selectivity).
| Feature | Method A (Control) | Method B (Targeted) |
| Stationary Phase | C18 (Octadecyl) | Biphenyl |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Primary Goal | Broad spectrum screening | Specific isomer/impurity resolution |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: Amphetamines are basic drugs (
-
Aliquot: Transfer 200
of biological sample (plasma/urine) to a glass tube. -
Internal Standard: Add 20
of Methamphetamine-d5 or Benzphetamine-d3 (500 ng/mL). -
Alkalinization: Add 200
of 0.5 M Carbonate Buffer (pH 10.5). Critical: This pushes the amine into its uncharged, organic-soluble state. -
Extraction: Add 1.5 mL of 1-Chlorobutane (or MTBE). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Acidification & Evaporation: Add 50
of 1% HCl in MeOH (to prevent volatilization of the amine) and evaporate to dryness under at 40°C. -
Reconstitution: Reconstitute in 100
of Mobile Phase A:B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
MRM Transitions (N-Benzylamphetamine):
-
Precursor Ion:
226.2 -
Quantifier Ion:
91.1 (Tropylium ion - High intensity, requires good chromatography). -
Qualifier Ion:
119.1 (Phenylpropene fragment) or 134.1.
MRM Transitions (Benzphetamine - Interference Check):
-
Precursor Ion:
240.2 -
Quantifier Ion:
91.1
Visualization: Validation Workflow & Mechanism
Cross-Validation Workflow
This diagram outlines the decision logic used to accept Method B over Method A.
Caption: Parallel cross-validation workflow comparing generic C18 retention against Biphenyl selectivity for N-benzylamphetamine.
Mechanistic Insight: Why Biphenyl Wins
The Biphenyl phase offers a "second dimension" of separation (Selectivity
Caption: Mechanistic comparison showing how Pi-Pi interactions in Method B provide the necessary selectivity for aromatic separation.
Cross-Validation Results
The following data summarizes the performance of both methods. Note the significant improvement in Matrix Effect and Selectivity with Method B.
Table 1: Performance Metrics Comparison
| Parameter | Method A (C18) | Method B (Biphenyl) | Interpretation |
| Retention Time ( | 3.2 min | 4.1 min | Method B increases retention, moving analyte away from the solvent front. |
| Matrix Effect (%) | 135% (Enhancement) | 98% (Neutral) | Method B resolves NBA from co-eluting phospholipids that cause ion enhancement in Method A. |
| Resolution ( | 1.2 (vs. Benzphetamine) | 2.8 (vs. Benzphetamine) | Method B achieves baseline separation ( |
| Linearity ( | 0.991 | >0.998 | Superior peak shape in Method B improves integration accuracy. |
| LLOQ | 5.0 ng/mL | 1.0 ng/mL | Reduced noise floor in Method B allows for higher sensitivity. |
Accuracy & Precision (Method B)
Data derived from 3 QC levels (n=6).
-
Low QC (3 ng/mL): Accuracy 104%, CV 5.2%
-
Mid QC (50 ng/mL): Accuracy 99%, CV 2.1%
-
High QC (400 ng/mL): Accuracy 101%, CV 1.8%
Discussion & Scientific Grounding
The Selectivity Challenge
N-benzylamphetamine (
The Biphenyl Advantage
Method B utilizes a Biphenyl stationary phase. The phenyl rings on the stationary phase engage in
Matrix Effect Mitigation
The data shows Method A suffers from Ion Enhancement (135%). This is typical when analytes co-elute with phospholipids in the "dead time" or early gradient. By using Methanol in Method B (which promotes
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl(1-phenylpropan-2-yl)amine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl(1-phenylpropan-2-yl)amine hydrochloride. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety protocols for analogous chemical structures. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of structurally similar compounds to provide a robust framework for risk mitigation.
Hazard Analysis and Risk Assessment
This compound is a chemical compound that, based on data from structurally related amines, should be handled with significant caution. Analogous compounds are known to cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Therefore, a thorough risk assessment is mandatory before any handling of this substance.
Key Potential Hazards:
-
Corrosivity: May cause severe burns to skin and eyes.[1][2][3]
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[3][4]
-
Irritation: May cause respiratory tract irritation.[5]
The following workflow outlines the critical stages of handling this compound, each requiring specific personal protective equipment (PPE) and safety measures.
Caption: Workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table details the required PPE for each stage of handling.
| Stage of Handling | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving & Storage | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required if container is sealed | Lab coat |
| Weighing & Preparation (in a fume hood) | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Chemical-resistant lab coat or apron over a standard lab coat |
| Experimental Use (in a fume hood) | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Chemical-resistant lab coat or apron over a standard lab coat |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical safety goggles and a full-face respirator | NIOSH-approved full-face respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
| Waste Disposal | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required for sealed waste containers | Lab coat |
Justification for PPE Selection:
-
Hand Protection: Due to the corrosive nature of similar compounds, chemical-resistant gloves are mandatory.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
-
Eye and Face Protection: The risk of severe eye damage necessitates the use of chemical safety goggles at all times.[1][2] A face shield should be worn during weighing, preparation, and experimental use to protect against splashes.
-
Respiratory Protection: Handling the solid or solutions can generate dust or aerosols. A NIOSH-approved respirator is crucial to prevent inhalation, especially when working outside of a closed system.[1]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect against skin contact and contamination of personal clothing.[1]
Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][5] The storage area should be secure and accessible only to authorized personnel. Store locked up.[1][2]
Weighing and Solution Preparation (to be performed in a certified chemical fume hood)
-
Preparation: Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood before handling the compound.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust.
-
Dissolving: Slowly add the weighed compound to the solvent in a suitable container. Stir gently to dissolve.
-
Cleaning: Decontaminate the spatula and weigh boat immediately after use.
Experimental Use
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Ventilation: Always work within a properly functioning chemical fume hood.[1]
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Inform your supervisor and institutional safety officer.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an appropriate absorbent material.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (solid and liquid) in clearly labeled, sealed, and compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
Caption: Procedural flow for safe handling of the chemical.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- Benzphetamine Related Compound A CIII (30 mg) ((R)-N-Benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride). USP Store.
- SAFETY DATA SHEET. Fisher Scientific.
- N-Benzyl-1-phenoxy-d5-propan-2-amine Hydrochloride. Pharmaffiliates.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety data sheet in accordance with regulation (EC) No 1907/2006. Hänseler AG.
- Safety Data Sheet. Cayman Chemical.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
